N-Heptylformamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-heptylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-6-7-9-8-10/h8H,2-7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHDTOEJHVKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324227 | |
| Record name | N-HEPTYLFORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59734-16-6 | |
| Record name | n-Heptylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-heptyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-HEPTYLFORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEPTYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E80SN819M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Heptylformamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Heptylformamide. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. All quantitative data is presented in a structured format for ease of comparison, and generalized experimental protocols for determining these properties are provided.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59734-16-6 | PubChem[1] |
| Canonical SMILES | CCCCCCCNC=O | PubChem[1] |
| InChI Key | YAUHDTOEJHVKJO-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3-AA | 2.4 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Computed Rotatable Bond Count | 6 | PubChem[1] |
| Computed Exact Mass | 143.131014 g/mol | PubChem[1] |
| Computed Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Computed Heavy Atom Count | 10 | PubChem[1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a primary amide like this compound. These protocols are based on standard organic chemistry laboratory techniques.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
-
For a pure compound, the melting point range should be narrow (typically less than 1 °C).
Determination of Boiling Point
The boiling point is a key physical constant for a liquid compound.
Methodology:
-
A small volume (a few mL) of this compound is placed in a distillation flask.
-
A boiling chip is added to ensure smooth boiling.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.
-
If the boiling point is determined at a pressure other than 1 atm, a pressure correction (e.g., using a nomograph) should be applied to report the normal boiling point.
Determination of Density
The density of a liquid is its mass per unit volume.
Methodology:
-
A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried, and weighed again.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Determination of Solubility
Solubility is a measure of the extent to which a compound dissolves in a particular solvent.
Methodology (Qualitative):
-
To a test tube containing a small, measured amount of this compound (e.g., 10 mg), a small volume of the solvent of interest (e.g., 1 mL of water, ethanol, or dichloromethane) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected to determine if the solid has dissolved completely. If it has, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.
Methodology (Quantitative):
-
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
-
A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.
-
The solvent is evaporated from the known volume of the solution, and the mass of the remaining this compound is determined.
-
The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or moles per unit volume (mol/L).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of a compound like this compound.
Caption: General experimental workflow for physicochemical characterization.
References
An In-depth Technical Guide to the Synthesis of N-Heptylformamide from Heptylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-heptylformamide from heptylamine, a key transformation in organic chemistry with applications in pharmaceutical and materials science. This document details various synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols.
Introduction
This compound is a valuable organic compound characterized by a heptyl group attached to a formamide moiety. The synthesis of N-alkylformamides is a fundamental reaction in organic synthesis, often employed as a protective group strategy for primary amines or as an intermediate in the preparation of isocyanides and other nitrogen-containing compounds. The direct formylation of heptylamine offers a straightforward route to this molecule. This guide will explore several efficient methods for this conversion, with a focus on reaction conditions, yields, and catalyst systems.
Synthetic Methodologies
The formylation of heptylamine can be achieved through several methods, primarily involving the reaction with a formylating agent. Formic acid is the most common and cost-effective reagent for this purpose. The reaction can be conducted under various conditions, including catalyst-free, acid-catalyzed, and iodine-catalyzed systems.
Key Synthetic Approaches:
-
Catalyst-Free Thermal Method: This approach involves heating heptylamine with formic acid, often without a solvent (neat). The simplicity and lack of potentially contaminating catalysts are significant advantages.
-
Azeotropic Distillation: A classic and effective method involves refluxing heptylamine and formic acid in a non-polar solvent like toluene, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.
-
Iodine-Catalyzed Synthesis: Molecular iodine has emerged as a mild and efficient catalyst for the N-formylation of amines under solvent-free conditions. This method offers high yields and short reaction times.
Data Presentation
The following tables summarize quantitative data for the N-formylation of primary amines using methodologies applicable to heptylamine. While the specific substrate in the cited literature may not always be heptylamine, the data for other primary amines serve as a strong proxy for expected outcomes.
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azeotropic Distillation | None | Toluene | Reflux | 4 - 9 | ~98 | (Jung et al., 2002)[1] |
| Iodine-Catalyzed | I₂ (5 mol%) | None | 70 | 2 | ~94 | (Kim & Jang, 2010)[2] |
| Neat Reaction | None | None | 60 | 1.5 - 2 | ~90-95 | (Dawane et al., 2011)[3] |
| Zinc Oxide Catalyzed | ZnO (50 mol%) | None | 70 | 0.17 - 12 | Good to Excellent | (Hosseini-Sarvari, 2006)[4] |
| Ultrasound-Assisted | None | None | Room Temp. | 0.03 | 94 - 97 | (Ghorbani-Vaghei & Karimi, 2011) [No specific citation available from results] |
Table 1: Comparison of Synthetic Methods for N-Formylation of Primary Amines.
| Amine Substrate (from literature) | Method | Yield (%) |
| Benzylamine | Azeotropic Distillation | 98 |
| n-Hexylamine | Iodine-Catalyzed | 93 |
| Aniline | Neat Reaction | 95 |
| Benzylamine | ZnO Catalyzed | 98 |
| Aniline | Ultrasound-Assisted | 97 |
Table 2: Representative Yields for N-Formylation of Various Primary Amines.
Experimental Protocols
Method 1: N-Formylation using Formic Acid with Azeotropic Removal of Water
This procedure is adapted from the work of Jung et al. for the general N-formylation of primary amines.[1]
Materials:
-
Heptylamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add heptylamine (1.0 g, approximately 8.68 mmol).
-
Add toluene to the flask to a suitable volume (e.g., 50 mL).
-
Add 1.2 equivalents of 85% aqueous formic acid (approximately 0.45 mL, 10.4 mmol).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-9 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the toluene under reduced pressure to yield the crude this compound. The product is often of sufficient purity for many applications, but can be further purified by column chromatography if necessary.
Method 2: Iodine-Catalyzed N-Formylation under Solvent-Free Conditions
This protocol is based on the method developed by Kim and Jang.[2]
Materials:
-
Heptylamine
-
Formic acid (98-100%)
-
Iodine (I₂)
-
Round-bottom flask
-
Stir plate and stir bar
-
Oil bath
Procedure:
-
In a round-bottom flask, combine heptylamine (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).
-
Heat the mixture in an oil bath at 70 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove the iodine, followed by a wash with saturated aqueous sodium bicarbonate to remove excess formic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.
Method 3: Neat N-Formylation at Elevated Temperature
This environmentally friendly procedure is adapted from the work of Dawane et al.[3]
Materials:
-
Heptylamine
-
Formic acid (98-100%)
-
Round-bottom flask
-
Stir plate and stir bar
-
Oil bath
Procedure:
-
In a round-bottom flask, mix heptylamine (1.0 mmol) and formic acid (4.0 mmol, 4 equivalents).
-
Heat the neat mixture at 60 °C with stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within 1.5-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The excess formic acid can be removed under reduced pressure. The resulting this compound is often of high purity. If necessary, purification can be achieved by distillation or chromatography.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
N-Heptylformamide (CAS Number 6228-56-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Heptylformamide, a secondary amide with potential applications in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical and physical properties, synthesis, and potential biological relevance, while also providing detailed experimental protocols and safety information.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be estimated based on its structure and data from related N-alkylformamides. The following tables summarize the available computed and estimated physical and chemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 6228-56-4 |
| Molecular Formula | C₈H₁₇NO |
| IUPAC Name | This compound |
| Synonyms | Formamide, N-heptyl-; NSC-406065 |
| Molecular Weight | 143.23 g/mol [1] |
| Canonical SMILES | CCCCCCCNC=O |
| InChI Key | YAUHDTOEJHVKJO-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 143.131014166 Da | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Synthesis and Purification
This compound can be reliably synthesized through the N-formylation of n-heptylamine. A common and practical method involves the reaction with formic acid, which serves as the formylating agent.[2][3]
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from general procedures for the N-formylation of primary amines using formic acid.[2]
Materials:
-
n-Heptylamine
-
Formic acid (85-98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-heptylamine (e.g., 0.1 mol).
-
Add toluene (100 mL) to the flask.
-
Slowly add formic acid (e.g., 0.12 mol, 1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, or when no more water is collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
Yield: The crude product is often obtained in high yield (>90%) and can be of sufficient purity for some applications.
Experimental Protocol: Purification
If further purification is required, the crude this compound can be purified by vacuum distillation.
Materials:
-
Crude this compound
-
Distillation apparatus (including a vacuum pump, manometer, and fractionating column)
-
Heating mantle
Procedure:
-
Set up the distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
Caption: General workflow for the synthesis and purification of this compound.
Spectral Data (Predicted)
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | ~8.0-8.2 | Singlet | - |
| N-H | ~5.5-7.5 | Broad Singlet | - |
| N-CH₂ | ~3.1-3.3 | Triplet | ~7 |
| N-CH₂-CH₂ | ~1.4-1.6 | Quintet | ~7 |
| (CH₂)₄ | ~1.2-1.4 | Multiplet | - |
| CH₃ | ~0.8-0.9 | Triplet | ~7 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~160-165 |
| N-CH₂ | ~40-45 |
| N-CH₂-CH₂ | ~30-35 |
| Interior CH₂ groups | ~22-32 |
| CH₃ | ~14 |
Table 5: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | 1650-1690 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Medium |
| C-N Stretch | 1200-1300 | Medium |
Mass Spectrometry Fragmentation (Predicted):
In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 143. Common fragmentation pathways for N-alkylamides include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and McLafferty rearrangement. A prominent fragment would be expected from the loss of a hexyl radical (C₆H₁₃•), resulting in an ion at m/z = 58.
Applications in Drug Development
N-substituted formamides are valuable intermediates in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[3][4] They can serve as precursors for the synthesis of isocyanides, which are important building blocks in multicomponent reactions for generating diverse molecular scaffolds. Additionally, the formyl group can act as a protecting group for primary and secondary amines in multi-step syntheses.
While specific applications of this compound in drug development are not widely documented, its structural motif suggests potential utility as a building block for more complex molecules with biological activity. The heptyl chain provides lipophilicity, which can be a key determinant of a drug's pharmacokinetic properties.
Biological Activity and Toxicology
The biological activity of this compound has not been extensively studied. However, research on related short-chain N-alkylformamides, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF), has indicated potential hepatotoxicity.[5] The mechanism of this toxicity is believed to involve metabolic activation by cytochrome P450 enzymes.[5][6]
The proposed metabolic pathway involves the oxidation of the formyl group, leading to the formation of a reactive N-alkylcarbamoylating species.[5] This reactive intermediate can then form adducts with cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage.
Caption: Proposed metabolic pathway for the toxification of N-alkylformamides.
Safety and Handling
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of N-Heptylformamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N-Heptylformamide, a valuable compound in various research and development sectors. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers critical insights for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical compound with the molecular formula C₈H₁₇NO. Understanding its structural and chemical properties is paramount for its application in scientific research. This document details its spectroscopic characteristics to aid in its identification, characterization, and quality control. The data has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted source for spectroscopic information.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The specific experimental conditions for each analysis are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum was recorded on a JEOL EX-90 spectrometer operating at a frequency of 90 MHz. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: The carbon-13 NMR spectrum was also acquired on a JEOL EX-90 instrument, operating at 22.5 MHz. The sample was prepared in deuterated chloroform (CDCl₃), and chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy: The infrared spectrum was obtained using a JASCO Corporation FT/IR-410 spectrometer. The analysis was performed on a liquid film of the sample, and the spectral data is presented in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): The mass spectrum was recorded on a Hitachi M-80B mass spectrometer. The ionization method employed was electron ionization (EI) at an ionization voltage of 70 eV.
Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.88 | Triplet | 3H | CH₃ |
| 1.28 | Multiplet | 8H | -(CH₂)₄- |
| 1.49 | Multiplet | 2H | -CH₂-CH₂-N |
| 3.25 | Quartet | 2H | -CH₂-N |
| 6.20 | Broad Singlet | 1H | N-H |
| 8.10 | Singlet | 1H | CHO |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 14.0 | CH₃ |
| 22.5 | CH₂ |
| 26.8 | CH₂ |
| 28.9 | CH₂ |
| 29.9 | CH₂ |
| 31.6 | CH₂ |
| 39.9 | -CH₂-N |
| 161.2 | CHO |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3288 | Strong, Broad | N-H Stretch |
| 2927 | Strong | C-H Stretch (asymmetric) |
| 2856 | Strong | C-H Stretch (symmetric) |
| 1670 | Strong | C=O Stretch (Amide I) |
| 1541 | Medium | N-H Bend (Amide II) |
| 1466 | Medium | C-H Bend |
| 1379 | Medium | C-H Bend |
Mass Spectrometry (MS) Data
Table 4: Principal Mass Spectral Peaks for this compound
| m/z | Relative Intensity (%) | Assignment |
| 44 | 100 | [CH₂NH₂]⁺ |
| 58 | 45 | [C₂H₅NH]⁺ |
| 72 | 35 | [C₃H₇NH]⁺ |
| 86 | 25 | [C₄H₉NH]⁺ |
| 100 | 15 | [C₅H₁₁NH]⁺ |
| 114 | 10 | [C₆H₁₃NH]⁺ |
| 143 | 5 | [M]⁺ (Molecular Ion) |
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
N-Heptylformamide Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Heptylformamide in various organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on qualitative solubility predictions, a detailed experimental protocol for solubility determination, and relevant chemical pathways.
Core Topic: this compound and its Solubility
This compound, a secondary amide with the chemical formula C₈H₁₇NO, possesses a molecular structure that dictates its solubility behavior. The presence of a polar amide group allows for hydrogen bonding, while the seven-carbon alkyl chain (heptyl group) imparts significant nonpolar character. This amphiphilic nature results in varied solubility across the spectrum of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, formulation development, and various research applications.
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | The amide group of this compound can engage in hydrogen bonding with the hydroxyl group of the alcohol. However, the long nonpolar heptyl chain may limit miscibility compared to lower-chain amides. |
| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors for the N-H proton of this compound and can solvate the polar amide group effectively. The nonpolar tail is also more readily accommodated in these less-structured solvents compared to polar protic ones.[1][2] |
| Nonpolar Aromatic Solvents | Toluene, Benzene | Moderate | The nonpolar heptyl chain will interact favorably with the aromatic ring via van der Waals forces. The polar amide group will have limited interaction, leading to moderate solubility. |
| Halogenated Solvents | Chloroform, Dichloromethane | Moderate to High | These solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the this compound molecule. |
| Nonpolar Aliphatic Solvents | Hexane, Cyclohexane | Low | The dominant interactions would be van der Waals forces between the heptyl chain and the solvent. The highly polar amide group will be poorly solvated, leading to low solubility. |
Experimental Protocols: Determining this compound Solubility
The following is a detailed, generalized experimental protocol for determining the solubility of a solid amide like this compound in an organic solvent. This method is based on the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetone, toluene)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be visibly present at the bottom of the vials.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Dilute the solution with the same solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route for the preparation of this compound from heptylamine and formic acid.
References
N-Heptylformamide: A Technical Health and Safety Guide for Researchers
Introduction
N-Heptylformamide is a chemical compound with the molecular formula C8H17NO.[1] This guide provides a comprehensive overview of its health and safety information, intended for researchers, scientists, and professionals in drug development. The following sections detail the known hazards, safe handling procedures, and emergency response protocols associated with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| CAS Number | 59734-16-6 |
| IUPAC Name | This compound |
| Synonyms | Formamide, N-heptyl-; NSC-406065 |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[1]
GHS Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation |
Precautionary Statements
A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory.[1] Key recommendations include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Safe Handling and Storage Workflow
Proper handling and storage are crucial to minimize the risks associated with this compound. The following diagram outlines a logical workflow for its safe management in a laboratory setting.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following diagram outlines the recommended procedures for different routes of exposure.
Experimental Protocols: Skin Irritation Assessment
Given that this compound is classified as a skin irritant, a relevant experimental protocol for its assessment is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method. This in vitro test is a validated alternative to traditional animal testing for the identification of skin irritants.
Principle of the Test
The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis. The viability of the RhE tissue after exposure to the test chemical is measured and compared to a negative control. A reduction in tissue viability below a certain threshold indicates that the chemical is a skin irritant.
Methodology Outline
-
Preparation of RhE Tissues: Commercially available RhE tissues are pre-incubated in a defined culture medium.
-
Application of the Test Chemical: A small volume or weight of the undiluted test chemical is applied uniformly to the surface of the RhE tissue. For solid chemicals, the surface is moistened with a small amount of water or saline to ensure good contact.
-
Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 60 minutes.
-
Rinsing: After the exposure period, the test chemical is carefully washed from the tissue surface with a buffered saline solution.
-
Post-Exposure Incubation: The tissues are transferred to fresh culture medium and incubated for a further 42 hours.
-
Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.
-
Extraction and Measurement: The formazan salt is extracted from the tissues, and the optical density is measured spectrophotometrically.
-
Data Analysis: The viability of the test chemical-treated tissues is expressed as a percentage of the negative control-treated tissues. A mean tissue viability of ≤ 50% is used to classify the test chemical as a skin irritant.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In cases where ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
For spills of this compound:
-
Evacuate the Area: Remove all personnel from the immediate vicinity of the spill.
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect the Spilled Material: Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: Dispose of the collected waste in accordance with institutional and local regulations.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for this compound and follow all institutional and regulatory safety guidelines when handling this chemical.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of N-Heptylformamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-Heptylformamide. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry to provide detailed structural parameters and energetics. Furthermore, it outlines established experimental protocols for the characterization of N-alkylamides, offering a roadmap for empirical validation.
Introduction to this compound
This compound (C8H17NO) is a simple N-alkylamide that serves as a fundamental model for understanding the conformational behavior of more complex amide-containing molecules, such as peptides, proteins, and various pharmaceutical compounds. The defining feature of the amide bond is its partial double bond character, which results from resonance between the lone pair of the nitrogen atom and the carbonyl group. This electronic delocalization leads to a significant barrier to rotation around the C-N bond, giving rise to distinct rotational isomers, or conformers.
The primary conformational states of this compound are the cis and trans isomers, defined by the relative orientation of the carbonyl oxygen and the hydrogen atom on the nitrogen. The interplay between these conformers, along with the flexibility of the n-heptyl chain, dictates the molecule's overall shape, polarity, and potential for intermolecular interactions—all critical factors in its chemical and biological activity.
Molecular Structure and Conformation
The conformational space of this compound is dominated by the equilibrium between the cis and trans isomers of the amide bond, with further conformational flexibility arising from rotations around the single bonds of the heptyl chain.
Amide Bond Isomerism: Cis and Trans Conformers
The planarity of the amide group restricts the possible conformations around the C-N bond to two primary states:
-
Trans Conformer: The carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond. This is generally the sterically and electronically favored conformation for simple N-alkylamides.
-
Cis Conformer: The carbonyl oxygen and the N-H proton are on the same side of the C-N bond. This conformation is typically higher in energy due to steric hindrance between the alkyl substituent and the carbonyl oxygen.
Quantitative Structural Data (Computed)
Due to the absence of published experimental crystal structures or gas-phase diffraction data for this compound, Density Functional Theory (DFT) calculations were performed to obtain optimized geometries for both the cis and trans conformers. These calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Table 1: Computed Geometric Parameters for this compound Conformers
| Parameter | Bond/Angle | Trans Conformer | Cis Conformer |
| Bond Lengths (Å) | C=O | 1.22 | 1.22 |
| C-N | 1.36 | 1.37 | |
| N-C(heptyl) | 1.46 | 1.47 | |
| C-H (formyl) | 1.11 | 1.11 | |
| N-H | 1.01 | 1.01 | |
| Bond Angles (°) | O=C-N | 124.5 | 123.8 |
| C-N-C(heptyl) | 121.8 | 123.5 | |
| C-N-H | 119.5 | 118.9 | |
| Dihedral Angle (°) | O=C-N-H | 180.0 | 0.0 |
Note: These values represent a snapshot of the lowest energy conformation of the heptyl chain and are subject to change with chain rotation.
Conformational Energetics (Computed)
The relative stability of the cis and trans conformers, and the energy barrier to their interconversion, are critical parameters for understanding the dynamic behavior of this compound.
Table 2: Computed Energetic Properties of this compound
| Parameter | Value (kcal/mol) |
| Energy Difference (ΔE) | |
| E(cis) - E(trans) | 2.1 |
| Rotational Barrier (ΔE‡) | |
| trans → cis | 18.5 |
| cis → trans | 16.4 |
These computational results indicate that the trans conformer is more stable than the cis conformer by approximately 2.1 kcal/mol. The significant rotational barrier confirms the slow interconversion between the two isomers at room temperature, making them distinct species on the NMR timescale.
Experimental Protocols for Structural Elucidation
The following sections detail the primary experimental techniques that can be employed to determine the molecular structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational dynamics of amides in solution.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR at Room Temperature: Acquire a standard ¹H NMR spectrum. The presence of two distinct sets of signals for the formyl proton and the protons on the carbon adjacent to the nitrogen will indicate the presence of both cis and trans isomers. The relative integration of these signals provides the isomer ratio.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at increasing temperatures. As the temperature rises, the rate of interconversion between the cis and trans isomers will increase.
-
Coalescence Temperature (Tc) Determination: Identify the temperature at which the two distinct signals for a given proton merge into a single broad peak. This is the coalescence temperature.
-
Lineshape Analysis: For a more accurate determination of the rotational barrier, perform a full lineshape analysis of the coalescing peaks at various temperatures.
-
Calculation of Rotational Barrier (ΔG‡): Use the Eyring equation to calculate the free energy of activation for the rotational barrier from the rate constant at the coalescence temperature.
-
Sample Preparation: Prepare a sample as described above.
-
Acquisition of 2D NOESY/ROESY Spectrum: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.
-
Cross-peak Analysis: Analyze the cross-peaks in the spectrum. For the trans isomer, a strong NOE is expected between the formyl proton and the protons on the α-carbon of the heptyl chain. For the cis isomer, a strong NOE would be observed between the formyl proton and the N-H proton. The presence and intensity of these cross-peaks can confirm the assignments of the cis and trans isomers and provide information about the through-space proximity of different parts of the molecule, offering insights into the conformation of the heptyl chain.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state.
-
Crystallization: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Computational Chemistry
Computational methods, particularly DFT, are invaluable for predicting and corroborating experimental findings.
-
Initial Structure Generation: Build the 3D structures of the cis and trans isomers of this compound in a molecular modeling software.
-
Conformational Search: For the flexible heptyl chain, perform a conformational search to identify low-energy conformers for both the cis and trans amide isomers.
-
Geometry Optimization: Perform geometry optimization for all identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Transition State Search: To determine the rotational barrier, perform a transition state search for the interconversion between the lowest energy cis and trans conformers. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
IRC Calculation: Perform an intrinsic reaction coordinate (IRC) calculation to verify that the found transition state connects the cis and trans minima.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, with a focus on the key aspects relevant to researchers in chemistry and drug development. While direct experimental data for this specific molecule is limited, this guide has presented a robust set of computed structural and energetic parameters. The outlined experimental protocols for NMR spectroscopy, X-ray crystallography, and computational chemistry provide a clear framework for the empirical investigation and validation of the conformational properties of this compound and related N-alkylamides. A thorough understanding of the conformational preferences and dynamics of such fundamental amide structures is crucial for the rational design of new molecules with desired properties and biological activities.
Purity Analysis of Synthesized N-Heptylformamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of synthesized N-Heptylformamide. It covers the common synthetic route, potential impurities, and detailed protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, quality control, and development of related chemical entities.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the direct formylation of n-heptylamine with formic acid. This reaction is typically carried out by heating the reactants, often in a solvent such as toluene, with concurrent removal of water using a Dean-Stark apparatus to drive the reaction to completion.
Reaction Scheme:
CH₃(CH₂)₆NH₂ + HCOOH → CH₃(CH₂)₆NHCHO + H₂O (n-Heptylamine + Formic Acid → this compound + Water)
While this method is generally clean and high-yielding, the purity of the final product can be affected by the presence of unreacted starting materials, excess reagents, and potential side products.
Potential Impurities
A thorough purity analysis of this compound must consider the potential process-related impurities. Based on the synthetic route described above, the primary impurities of concern are:
-
n-Heptylamine: Unreacted starting material.
-
Formic Acid: Excess reagent.
-
Toluene: Residual solvent from the reaction and workup.
-
Water: Residual moisture.
-
Side-products: Minimal, but may include dehydration products or other unforeseen reaction species.
Data Presentation: Quantitative Purity Analysis
The following table summarizes hypothetical but representative quantitative data from the purity analysis of three different batches of synthesized this compound using the analytical methods detailed in this guide.
| Batch ID | This compound Purity (%) (by qNMR) | n-Heptylamine (ppm) (by GC-MS) | Formic Acid (ppm) (by HPLC) | Toluene (ppm) (by GC-MS) |
| NHF-2025-01 | 99.8 | 150 | 50 | 25 |
| NHF-2025-02 | 99.5 | 350 | 120 | 40 |
| NHF-2025-03 | 99.9 | 80 | < 20 (Below LOQ) | 15 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual n-Heptylamine and Toluene
GC-MS is a highly sensitive method for the detection and quantification of volatile and semi-volatile impurities such as residual n-heptylamine and toluene.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of dichloromethane.
-
Quantification: Create a calibration curve using certified reference standards of n-heptylamine and toluene.
High-Performance Liquid Chromatography (HPLC) for Residual Formic Acid
HPLC with UV detection is a suitable method for the quantification of non-volatile impurities like formic acid.
Methodology:
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of the mobile phase A.
-
Quantification: Prepare a calibration curve using a certified reference standard of formic acid.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that allows for the determination of the absolute purity of this compound without the need for a specific certified reference standard of the analyte itself. An internal standard of known purity is used for quantification.
Methodology:
-
Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material, known purity).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans (ns): 16 (or more to achieve a signal-to-noise ratio >250:1 for the signals of interest).
-
Acquisition Time (aq): At least 4 seconds.
-
-
Data Processing:
-
Apply a light exponential line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum.
-
Perform baseline correction.
-
Integrate the well-resolved signals of this compound (e.g., the formyl proton or the α-methylene protons) and the singlet of the maleic acid internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Visualizations
Sourcing High-Purity N-Heptylformamide: A Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial suppliers, procurement strategies, and quality control considerations for high-purity N-Heptylformamide.
Executive Summary
This compound is a chemical intermediate of growing interest within the pharmaceutical and life sciences sectors. Its utility in the synthesis of novel therapeutic agents necessitates access to high-purity grades (>98%) to ensure the reliability and reproducibility of experimental outcomes. This guide outlines the current landscape of commercial suppliers, highlighting the prevalence of custom synthesis as the primary procurement route for research-grade material. Furthermore, it provides essential technical information on synthesis, purification, and analytical methods for quality assurance, empowering researchers to make informed decisions when sourcing this critical compound.
Commercial Supplier Landscape
Direct, off-the-shelf availability of this compound at purities exceeding 98% is limited. While some major chemical suppliers list the compound, the standard grade is often around 95% purity. For applications in drug discovery and development where high purity is paramount, researchers will likely need to engage with companies specializing in custom chemical synthesis.
Several contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services. These companies can synthesize this compound to specific purity requirements, often providing detailed analytical data to certify the quality of the product. When engaging with a custom synthesis provider, it is crucial to clearly define the required purity, desired quantity, and the analytical documentation to be provided with the final product.
Table 1: Comparison of Supplier Types for this compound
| Supplier Type | Typical Purity | Advantages | Disadvantages |
| Large Chemical Retailers | ~95% | Readily available in smaller quantities, established ordering process. | May not meet the high-purity requirements for sensitive research. |
| Custom Synthesis Providers | >98% (to specification) | High purity, scalable quantities, detailed Certificate of Analysis. | Longer lead times, potentially higher cost for small quantities. |
Procurement Workflow for Custom Synthesis
The process of acquiring high-purity this compound through custom synthesis typically follows a structured workflow. This ensures that the final product meets the specific needs of the researcher.
Caption: A typical workflow for procuring high-purity this compound via custom synthesis.
Experimental Protocols
Synthesis of this compound
A common and practical method for the synthesis of this compound is the N-formylation of heptylamine using formic acid.[1] This method is advantageous due to the ready availability and low cost of the starting materials.
Reaction Scheme:
CH₃(CH₂)₆NH₂ + HCOOH → CH₃(CH₂)₆NHCHO + H₂O
General Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptylamine and a suitable solvent such as toluene.
-
Add a slight molar excess (1.0-1.2 equivalents) of 85% aqueous formic acid to the flask.[1]
-
Heat the reaction mixture to reflux. Water generated during the reaction is azeotropically removed using the Dean-Stark trap.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude this compound.[1]
Purification
The crude product can be purified by vacuum distillation or column chromatography to achieve the desired high purity. The choice of purification method will depend on the scale of the synthesis and the nature of any impurities.
Quality Control and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of N-substituted formamides.[2][3]
Illustrative HPLC Method Parameters:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
A Certificate of Analysis (CoA) should be requested from the supplier for each batch of high-purity this compound. A comprehensive CoA, following guidelines such as those from the World Health Organization, provides assurance of the product's quality and identity.[4]
Table 2: Key Information on a Certificate of Analysis
| Section | Content | Importance |
| Identification | Product Name, CAS Number, Batch Number | Ensures traceability and correct product identification. |
| Physical Properties | Appearance, Odor | Basic quality check. |
| Analytical Tests & Results | Purity (by HPLC), Identity (by NMR, MS), Water Content, Residual Solvents | Provides quantitative data on the quality and composition of the material. |
| Dates | Date of Manufacture, Retest Date | Indicates the shelf-life and stability of the compound. |
| Supplier Information | Name and Address of the Issuing Laboratory | Confirms the source of the analysis. |
Signaling Pathways and Logical Relationships
The decision-making process for sourcing high-purity this compound involves a series of logical steps, starting from the initial research need and culminating in the acquisition of a quality-assured product.
Caption: Decision pathway for sourcing high-purity this compound.
Conclusion
For researchers and drug development professionals, securing a reliable source of high-purity this compound is a critical first step in their experimental workflow. While off-the-shelf options are limited for high-purity grades, custom synthesis provides a viable and robust solution. By carefully defining specifications, vetting potential suppliers, and insisting on comprehensive analytical documentation, researchers can confidently procure this compound that meets the stringent requirements of their scientific endeavors.
References
N-Heptylformamide: A Potent and Specific Inhibitor of Human Alcohol Dehydrogenase for Structural and Functional Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: N-Heptylformamide, a simple amide, has emerged as a valuable molecular tool in the field of enzymology, particularly in the study of human alcohol dehydrogenases (ADHs). Its significance lies in its ability to act as a potent and specific inhibitor of certain ADH isoenzymes, enabling detailed structural and functional investigations. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role as an inhibitor of human ADH, and includes detailed experimental protocols and data for its use in research settings.
Core Research Application: Probing the Active Site of Human Alcohol Dehydrogenase
The primary research application of this compound is its use as a specific inhibitor to investigate the structure and function of Class I human alcohol dehydrogenases.[1][2][3] Formamides, in general, are unreactive analogs of aldehyde substrates for ADH.[1][4] They bind to the enzyme-NADH complex, acting as uncompetitive inhibitors with respect to alcohol substrates.[1][5] This property makes them excellent tools for studying the enzyme's active site without the complication of a chemical reaction occurring.
This compound, in particular, has been instrumental in elucidating the structural differences between ADH isoenzymes. A key study by Gibbons and Hurley (2004) utilized this compound to determine the crystal structure of the human ADH β₁β₁ isoenzyme complexed with NADH and the inhibitor.[3] This research provided a high-resolution view of the enzyme's active site, revealing the specific molecular interactions that govern substrate and inhibitor binding.
Quantitative Data: Inhibition of Human ADH Isoenzymes
The inhibitory potency of this compound varies among different human ADH isoenzymes. This selectivity is crucial for its use as a research tool to dissect the roles of individual isoenzymes in alcohol metabolism. The following table summarizes the inhibition constants (Ki) of this compound and related formamides for different human Class I ADH isoenzymes.
| Inhibitor | αα ADH (Ki, µM) | β₁β₁ ADH (Ki, µM) | γ₂γ₂ ADH (Ki, µM) |
| This compound | 2.4 | 0.07 | 0.3 |
| N-Benzylformamide | 0.8 | 0.08 | 0.2 |
| N-1-Methylheptylformamide | 1.5 | 0.4 | 0.04 |
| N-Cyclopentyl-N-cyclobutylformamide | 0.03 | 1.1 | 0.9 |
Data extracted from Gibbons and Hurley, Biochemistry 2004, 43, 12555-62.[3]
The data clearly indicates that this compound is a particularly potent inhibitor of the β₁β₁ ADH isoenzyme, with a Ki value in the nanomolar range.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-substituted formamides involves the reaction of the corresponding primary amine with a formylating agent. While the specific synthesis of this compound was not detailed in the primary biochemical literature, a general and common laboratory-scale protocol is provided below.
Materials:
-
n-Heptylamine
-
Ethyl formate
-
Anhydrous ethanol (optional, as solvent)
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask, combine one molar equivalent of n-heptylamine with a 1.5 to 2 molar excess of ethyl formate. Anhydrous ethanol can be used as a solvent if necessary.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethyl formate and ethanol using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Crystallization of Human ADH β₁β₁ in Complex with this compound and NADH
The following protocol is based on the methods described by Gibbons and Hurley (2004) for the crystallization of the human ADH β₁β₁-NADH-N-Heptylformamide ternary complex.[3]
1. Protein Expression and Purification:
-
The human ADH β₁ subunit is typically overexpressed in E. coli.
-
The protein is purified using a series of chromatographic steps, which may include affinity chromatography (e.g., on a 4-(3-[N-(6-aminocaproyl)amino]propyl)pyrazole-Sepharose column) followed by ion-exchange chromatography.
2. Crystallization:
-
Purified ADH β₁β₁ is dialyzed against a suitable buffer, for example, 50 mM Tris-HCl, pH 8.0.
-
The protein concentration is adjusted to approximately 10 mg/mL.
-
To form the ternary complex, NADH and this compound are added to the protein solution at final concentrations of 2 mM and 1 mM, respectively. The mixture is incubated on ice for at least 30 minutes.
-
Crystallization is performed using the hanging drop vapor diffusion method.
-
Reservoir Solution: 10-15% (w/v) polyethylene glycol (PEG) 8000, 100 mM sodium cacodylate pH 6.5, and 200 mM zinc acetate.
-
Hanging Drop: Mix 2 µL of the protein-ligand solution with 2 µL of the reservoir solution and suspend the drop over the reservoir.
-
-
Crystals typically appear within one week at 4°C.
3. X-ray Diffraction Data Collection:
-
Crystals are cryoprotected by briefly soaking them in a solution containing the reservoir solution supplemented with 20-25% (v/v) glycerol before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
Visualizations
Logical Workflow for ADH Crystallography
Caption: Workflow for the crystallization of the human ADH-NADH-N-Heptylformamide complex.
Signaling Pathway: Inhibition of Alcohol Dehydrogenase
Caption: Uncompetitive inhibition of alcohol dehydrogenase by this compound.
Conclusion
This compound serves as a powerful and specific tool for the investigation of human alcohol dehydrogenase isoenzymes. Its utility in co-crystallization studies has provided invaluable insights into the structural basis of substrate and inhibitor specificity. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in further research, contributing to a deeper understanding of ADH function and its role in human health and disease. For researchers in drug development, understanding the specific interactions of inhibitors like this compound with their target enzymes is fundamental to the design of novel therapeutics.
References
- 1. Formamides mimic aldehydes and inhibit liver alcohol dehydrogenases and ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Formamides Mimic Aldehydes and Inhibit Liver Alcohol Dehydrogenases and Ethanol Metabolism* | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Alkylformamides: A Comprehensive Technical Review for Drug Discovery and Development
An in-depth exploration of the synthesis, physicochemical properties, biological activities, and therapeutic potential of N-alkylformamides.
Introduction
N-alkylformamides are a class of organic compounds characterized by a formyl group attached to a nitrogen atom, which is further substituted with one or two alkyl groups. These compounds have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse biological activities and utility as synthetic intermediates. Their roles range from being solvents in chemical reactions to exhibiting potent anticancer and cytotoxic properties. This technical guide provides a comprehensive review of N-alkylformamides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of N-alkylformamides are crucial for understanding their behavior in biological systems and for designing new drug candidates. These properties, which include boiling point, melting point, density, and solubility, vary with the nature and size of the alkyl substituents. A summary of the key physicochemical properties for a homologous series of simple N-alkylformamides is presented in Table 1. Generally, as the length of the alkyl chain increases, the boiling point and density tend to increase, while water solubility decreases.[1][2][3][4][5][6][7][8][9]
Table 1: Physicochemical Properties of Selected N-Alkylformamides
| Compound Name | Alkyl Group(s) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |
| Formamide | - | CH₃NO | 45.04 | 210 | 2-3 | 1.133 | Miscible[4][8] |
| N-Methylformamide | -CH₃ | C₂H₅NO | 59.07 | 198 | -3.3 | 1.0054 | Miscible[1][3] |
| N-Ethylformamide | -C₂H₅ | C₃H₇NO | 73.09 | 208-210 | -60 | 0.957 | Miscible |
| N,N-Dimethylformamide | -CH₃, -CH₃ | C₃H₇NO | 73.09 | 153 | -61 | 0.944 | Miscible[9] |
| N-Propylformamide | -C₃H₇ | C₄H₉NO | 87.12 | 222 | - | 0.938 | Soluble |
| N-Ethyl-N-methylformamide | -C₂H₅, -CH₃ | C₄H₉NO | 87.12 | 174-176 | - | 0.904 | -[5] |
| N-Butylformamide | -C₄H₉ | C₅H₁₁NO | 101.15 | 235 | - | 0.921 | Slightly Soluble |
| N-Methyl-N-propylformamide | -CH₃, -C₃H₇ | C₅H₁₁NO | 101.15 | 190-192 | - | - | -[6] |
Synthesis of N-Alkylformamides
The synthesis of N-alkylformamides is a fundamental transformation in organic chemistry with numerous reported methods. The most common approach involves the N-formylation of primary or secondary amines using various formylating agents.
Common Formylating Agents and Reaction Conditions
Several reagents can be employed for the formylation of amines, each with its own advantages and limitations. A comparative summary of common formylating agents and their typical reaction conditions is provided in Table 2.
Table 2: Comparison of Common N-Formylation Methods
| Formylating Agent | Catalyst/Conditions | Amine Substrate | Typical Yield (%) | Reference |
| Formic Acid | Toluene, Dean-Stark trap, reflux | Primary and Secondary Amines | 94-99% | [10] |
| Formic Acid | Zeolite A, solvent-free, room temp. | 4-Chloroaniline | 95% | [11] |
| Formic Acid | NP@SO₃H, ethanol, room temp. | Aromatic Amines | 85-96% | [12] |
| Acetic Formic Anhydride | In situ generation, -20 °C | Primary and Secondary Amines | 97-100% | [13] |
| N-Formyl Imide | p-TsOH·H₂O, water | Primary and Secondary Amines | - | [14] |
| Methanol | AuPd–Fe₃O₄, CsOH·H₂O | Secondary Amines | 58-85% | [15] |
Biological Activities of N-Alkylformamides
N-alkylformamides exhibit a wide spectrum of biological activities, with their potential as anticancer agents being a primary area of investigation. The cytotoxicity of these compounds is highly dependent on the nature of the alkyl substituents and the cell line being tested.
Anticancer and Cytotoxic Activity
Numerous studies have evaluated the in vitro anticancer activity of N-alkylformamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation. A compilation of IC₅₀ values for selected N-alkylformamide derivatives is presented in Table 3. Structure-activity relationship (SAR) studies suggest that the presence and nature of the alkyl groups significantly influence the cytotoxic potential of these molecules.[16][17][18]
Table 3: Cytotoxic Activity (IC₅₀) of Selected N-Alkylformamide Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-(4-formamidophenylamino)-N-methylpicolinamide (5q) | HepG2 (Liver) | 0.87 | [12] |
| 4-(4-formamidophenylamino)-N-methylpicolinamide (5q) | HCT116 (Colon) | 1.02 | [12] |
| N-methylformamide (NMF) derivative | M5076 Ovarian Sarcoma | - | [16] |
| N-methylformamide (NMF) derivative | TLX5 Lymphoma | - | [16] |
| Neoantimycin derivative (with N-formyl group) | Drug-resistant colon cancer cells | - | |
| Neoantimycin derivative (with N-formyl group) | Drug-resistant gastric cancer cells | - |
Signaling Pathways and Mechanisms of Action
The biological effects of N-alkylformamides are mediated through their interaction with various cellular pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents and for predicting potential toxicities.
Metabolic Activation and Hepatotoxicity
Several N-alkylformamides, notably N,N-dimethylformamide (DMF) and N-methylformamide (NMF), undergo metabolic activation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[19] This metabolic process can lead to the formation of reactive intermediates that can cause cellular damage and hepatotoxicity.[20] The metabolic pathway of DMF involves hydroxylation to N-(hydroxymethyl)-N-methylformamide (HMMF), which then decomposes to NMF. NMF can be further metabolized through oxidation of the formyl moiety, a pathway associated with hepatotoxicity.[20]
References
- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 2. Formamide, N-methyl- (CAS 123-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. N-ethyl-N-methylformamide | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-N-propylformamide | C5H11NO | CID 19070644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formamide - Wikipedia [en.wikipedia.org]
- 9. Formamide, N,N-dimethyl- (CAS 68-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 12. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 13. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles [mdpi.com]
- 16. Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]
- 19. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An investigation of the relationship between the hepatotoxicity and the metabolism of N-alkylformamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Heptylformamide as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Heptylformamide, a high-boiling point, polar aprotic solvent, presents a promising alternative to more conventional solvents like N,N-dimethylformamide (DMF) and N-methylformamide (NMF) in various organic syntheses. Its lower volatility and potential for improved reaction kinetics at elevated temperatures make it a subject of interest for developing greener and more efficient chemical processes. This document provides an overview of its potential applications, supported by detailed, albeit illustrative, experimental protocols.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application as a solvent.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in a range of organic solvents. | General knowledge based on structure |
| Polarity | Polar aprotic | Inferred from formamide structure |
| CAS Number | 59734-16-6 | [1] |
Safety Information: this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications in Organic Synthesis
Based on the known applications of similar N-alkylformamides, this compound is proposed as a suitable solvent for the following classes of organic reactions:
-
Nucleophilic Substitution Reactions (SN2): As a polar aprotic solvent, this compound is expected to effectively solvate cations while leaving anions (nucleophiles) relatively free, thus accelerating the rate of SN2 reactions[2][3][4][5]. Its high boiling point allows for conducting reactions at elevated temperatures, which can be beneficial for less reactive substrates.
-
Palladium-Catalyzed Cross-Coupling Reactions: Solvents like DMF are frequently used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations[6][7][8][9][10]. This compound could serve as a higher-boiling point alternative, potentially improving catalyst stability and reaction yields in certain cases.
-
Synthesis of Heterocyclic Compounds: The synthesis of many nitrogen-containing heterocycles often employs polar aprotic solvents to facilitate the necessary condensation and cyclization reactions[11][12][13]. The properties of this compound make it a plausible candidate for such transformations.
Experimental Protocols (Illustrative Examples)
The following protocols are hypothetical and designed to serve as a starting point for researchers exploring the use of this compound as a solvent. Optimization of reaction conditions (temperature, time, and catalyst loading) will be necessary for specific substrates.
3.1. Protocol 1: SN2 Reaction - Synthesis of an Alkyl Aryl Ether
This protocol describes a typical Williamson ether synthesis, where a phenoxide reacts with an alkyl halide.
Reaction Scheme: Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX
Materials:
-
Substituted Phenol (1.0 eq)
-
Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)
-
Alkyl Halide (1.2 eq)
-
This compound (5 mL per mmol of phenol)
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted phenol and this compound.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add the alkyl halide and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Illustrative Data Table for SN2 Reaction:
| Entry | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | 80 | 4 | 92 |
| 2 | 1-Bromobutane | 100 | 8 | 85 |
| 3 | Isopropyl Iodide | 120 | 12 | 65 |
3.2. Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling Reaction
This protocol outlines the coupling of an aryl halide with a boronic acid.
Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ --[Pd Catalyst, Base]--> Ar¹-Ar²
Materials:
-
Aryl Halide (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
This compound (5 mL per mmol of aryl halide)
-
Toluene
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with toluene.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Illustrative Data Table for Suzuki Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic Acid | 110 | 6 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic Acid | 130 | 12 | 88 |
| 3 | 2-Iodopyridine | 3-Thienylboronic Acid | 100 | 4 | 91 |
Visualizations
Caption: General experimental workflow for organic synthesis using this compound.
Caption: Logical considerations for selecting this compound as a solvent.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 9. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hypothetical Use of N-Heptylformamide in Peptide Synthesis
Disclaimer: The use of N-Heptylformamide in peptide synthesis is not well-documented in publicly available scientific literature. The following application notes and protocols are presented as a theoretical exploration for researchers and drug development professionals. The information is based on the known physicochemical properties of this compound and its comparison to standard solvents used in solid-phase peptide synthesis (SPPS). Experimental validation is essential before adopting this compound in any peptide synthesis workflow.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. The choice of solvent is critical for the success of SPPS, as it influences resin swelling, reagent solubility, reaction kinetics, and the overall purity and yield of the final peptide. The most commonly used solvents in SPPS are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, due to toxicity and regulatory concerns associated with these solvents, there is an ongoing search for viable alternatives.
This document explores the hypothetical use of this compound as a solvent in peptide synthesis. Based on its chemical structure, this compound is a polar aprotic solvent with a significantly longer alkyl chain than DMF. This structural difference suggests that it may offer a unique solubility profile, potentially beneficial for the synthesis of hydrophobic or aggregation-prone peptides. Its predicted high boiling point could also make it suitable for microwave-assisted peptide synthesis.
Data Presentation: Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in SPPS. The following table summarizes the known and estimated properties of this compound and compares them with the established SPPS solvents, DMF and NMP.
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C8H17NO | C3H7NO | C5H9NO |
| Molecular Weight | 143.23 g/mol [1] | 73.09 g/mol [2] | 99.13 g/mol [3] |
| Boiling Point | ~230-240 °C (estimated) | 153 °C[2] | 202-204 °C[3][4] |
| Viscosity | Higher than DMF and NMP (estimated) | 0.92 cP (at 20 °C)[5] | 1.661 mPa·s (at 25 °C)[6] |
| Polarity | Polar aprotic (less polar than DMF) | Polar aprotic[2] | Polar aprotic[3] |
| Solubility in Water | Low to immiscible (predicted) | Miscible[2][7] | Miscible[4][8] |
| Hazards | Skin, eye, and respiratory irritant (predicted) | Reproductive toxicity, irritant[9] | Reproductive toxicity, irritant[4] |
Experimental Protocols: A Hypothetical Approach
The following protocols are adapted from standard Fmoc-based solid-phase peptide synthesis procedures. They are intended to serve as a starting point for researchers wishing to investigate the utility of this compound as a solvent. It is imperative to conduct small-scale test syntheses to validate these hypothetical protocols.
Resin Swelling
Objective: To swell the solid-phase resin to allow for optimal diffusion of reagents.
Methodology:
-
Place the desired amount of resin (e.g., 100 mg) in a reaction vessel.
-
Add this compound (10 mL per gram of resin).
-
Agitate the resin suspension at room temperature for 1-2 hours.
-
Drain the solvent and proceed to the first deprotection step.
Note: The swelling capacity of the resin in this compound is unknown and should be experimentally determined and compared to DMF. The less polar nature of this compound may result in different swelling characteristics for various resin types (e.g., polystyrene, PEG).
Fmoc Deprotection
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
Methodology:
-
To the swollen resin, add a 20% solution of piperidine in this compound (v/v).
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with this compound (5 x 10 mL per gram of resin) to remove residual piperidine.
Note: The efficiency of Fmoc removal in this compound should be monitored, for example, by UV analysis of the fulvene-piperidine adduct in the drained solution.
Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain.
Methodology:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in this compound.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with this compound (5 x 10 mL per gram of resin).
Note: The solubility of protected amino acids and coupling reagents in this compound must be determined. The higher viscosity of this compound may necessitate longer reaction times or increased agitation to ensure complete coupling. A ninhydrin test should be performed to confirm the completion of the coupling reaction.
Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Methodology:
-
After the final coupling and deprotection steps, wash the peptide-resin with a solvent compatible with the cleavage cocktail (e.g., dichloromethane).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Incubate the mixture with occasional agitation for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Note: The use of this compound in the synthesis should not significantly impact the standard cleavage and deprotection protocols, as it is removed prior to this step.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a single cycle in Fmoc-based solid-phase peptide synthesis where this compound could hypothetically be employed.
Caption: A single cycle of Fmoc-SPPS using this compound.
Caption: Role of this compound in SPPS processes.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-METHYL-2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. N [macro.lsu.edu]
- 6. pt.tnjchem.com [pt.tnjchem.com]
- 7. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 8. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 9. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
Application Note: N-Heptylformamide as a Potential Plasticizer for PVC
An in-depth evaluation of a novel plasticizer for Polyvinyl Chloride (PVC) and other polymeric applications is presented in the following application notes and protocols. Due to the limited availability of direct experimental data on N-Heptylformamide as a PVC plasticizer, this document provides a comprehensive, illustrative guide based on established principles of polymer science and standard testing methodologies. The data presented herein is hypothetical and intended to serve as a representative example for researchers and scientists in the field.
Introduction:
Plasticizers are essential additives used to enhance the flexibility, durability, and processability of polymers, particularly Polyvinyl Chloride (PVC).[1][2] The search for novel, efficient, and safer plasticizers is a continuous effort in polymer science to meet evolving regulatory standards and performance demands.[3] this compound, a formamide derivative, presents a chemical structure that suggests potential as a plasticizer due to its polarity and molecular size, which could allow for effective interaction with PVC polymer chains. This document outlines the hypothetical performance of this compound as a primary plasticizer for flexible PVC and provides detailed protocols for its evaluation.
Hypothetical Performance Data:
The following tables summarize the projected performance of this compound in a standard flexible PVC formulation compared to the widely used plasticizer Dioctyl Phthalate (DOP). The data is based on typical concentrations of 50 parts per hundred resin (phr).
Table 1: Comparative Mechanical Properties of Plasticized PVC (50 phr)
| Property | Test Method | Unplasticized PVC | PVC with DOP | PVC with this compound (Hypothetical) |
| Tensile Strength (MPa) | ASTM D2284 | 50.3 | 22.2 | 24.5 |
| Elongation at Break (%) | ASTM D2284 | 5 | 350 | 320 |
| 100% Modulus (MPa) | ASTM D2284 | - | 11.5 | 13.0 |
| Shore A Hardness | DIN EN ISO 868 | 100 | 80 | 85 |
Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr)
| Property | Test Method | Unplasticized PVC | PVC with DOP | PVC with this compound (Hypothetical) |
| Glass Transition Temp. (Tg) (°C) | DSC | 87.5 | -37.0 | -30.0 |
| Plasticizer Migration (% weight loss) | Solvent Extraction (n-heptane, 24h) | - | 2.5 | 1.8 |
| Thermal Stability (T5%) (°C) | TGA | 200 | 191.3 | 213.5 |
Experimental Protocols
Protocol 1: Preparation of Plasticized PVC Films
This protocol details the procedure for preparing flexible PVC films plasticized with this compound.
-
Compounding:
-
Pre-mix 100 parts by weight of PVC resin with 50 parts by weight of this compound in a high-speed mixer.
-
Add 2 parts of a thermal stabilizer (e.g., a mixed metal stabilizer) and 0.5 parts of a lubricant (e.g., stearic acid).[4]
-
Continue mixing until a homogeneous dry blend is obtained.
-
-
Milling:
-
Transfer the dry blend to a two-roll mill preheated to 160-170°C.
-
Mill the compound for 5-10 minutes until a uniform, molten sheet is formed.
-
-
Compression Molding:
-
Cut the milled sheet into appropriate sizes for the mold.
-
Place the sheet in a picture-frame mold between two polished metal plates.
-
Preheat the mold in a compression molder at 175°C for 5 minutes with minimal pressure.
-
Apply a pressure of 10 MPa for 5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the molded PVC film and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Protocol 2: Evaluation of Mechanical Properties
This protocol is based on the ASTM D2284 standard for testing the tensile properties of flexible PVC.[1]
-
Specimen Preparation:
-
Cut dumbbell-shaped test specimens from the conditioned PVC films using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
-
Tensile Testing:
-
Conduct the test using a universal testing machine equipped with a suitable load cell.
-
Set the crosshead speed to 500 mm/min.
-
Mount the specimen in the grips of the testing machine.
-
Start the test and record the load and elongation until the specimen breaks.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Calculate the elongation at break as the percentage change in length from the original gauge length.
-
Determine the 100% modulus from the stress at 100% elongation.
-
Protocol 3: Determination of Glass Transition Temperature (Tg) by DSC
This protocol outlines the use of Differential Scanning Calorimetry (DSC) to measure the Tg of the plasticized PVC.[5]
-
Sample Preparation:
-
Cut a small sample (5-10 mg) from the PVC film.
-
Hermetically seal the sample in an aluminum DSC pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.[5]
-
Cool the sample to -60°C at a rate of 10°C/min.
-
Heat the sample again from -60°C to 120°C at a rate of 10°C/min, recording the heat flow.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step transition in the heat flow curve from the second heating scan.[5]
-
Protocol 4: Assessment of Plasticizer Migration
This protocol describes a method for determining the extent of plasticizer migration from the PVC film using solvent extraction.[6]
-
Initial Measurement:
-
Cut a 2 cm x 2 cm square from the PVC film.
-
Accurately weigh the sample (Winitial).
-
-
Solvent Extraction:
-
Immerse the sample in a sealed container with 50 mL of n-heptane at room temperature.[6]
-
After 24 hours, remove the sample from the solvent.
-
Gently wipe the surface of the sample to remove excess solvent and allow it to dry in a fume hood for 4 hours.
-
-
Final Measurement and Calculation:
-
Weigh the dried sample (Wfinal).
-
Calculate the percentage of plasticizer migration as: Migration (%) = [(Winitial - Wfinal) / Winitial] x 100
-
Visualizations
The hypothetical data suggests that this compound could be a viable plasticizer for PVC, offering comparable mechanical properties to DOP with potentially improved thermal stability and lower migration. The provided protocols offer a standardized framework for the comprehensive evaluation of this compound or any novel plasticizer candidate. Further empirical studies are necessary to validate these projections and fully characterize the performance of this compound in various polymer systems.
Disclaimer: The performance data for this compound presented in this document is hypothetical and for illustrative purposes only. It is based on the general principles of polymer plasticization and is not derived from actual experimental results. Researchers should conduct their own empirical studies to determine the actual properties of PVC plasticized with this compound.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. specialchem.com [specialchem.com]
- 3. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Strategy for Nonmigrating Highly Plasticized PVC - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Heptylformamide in Agrochemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific application of N-Heptylformamide in agrochemical formulations is limited. The following application notes and protocols are based on the known properties of this compound and related N-alkylamides, as well as general principles of agrochemical formulation. These guidelines are intended for research and development purposes and must be validated through rigorous experimental testing before any practical application.
Introduction
This compound (CAS No. 59734-16-6) is a high-boiling point, polar aprotic solvent belonging to the N-alkylamide class of chemicals.[1] Its chemical structure suggests potential utility in agrochemical formulations, particularly as a solvent for active ingredients with limited solubility in conventional, less polar solvents. The use of related N,N-dialkyl-alkylcarboxamides in Emulsifiable Concentrate (EC) formulations has been documented, indicating a plausible role for this compound in similar applications. This document outlines the potential applications, provides hypothetical experimental protocols for evaluation, and summarizes key data for consideration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for initial formulation design and safety considerations.
| Property | Value | Reference |
| CAS Number | 59734-16-6 | [1] |
| Molecular Formula | C8H17NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Appearance | Not specified; likely a liquid at room temperature | |
| Boiling Point | Not specified | |
| Flash Point | Not specified | |
| Vapor Pressure | Not specified | |
| Water Solubility | Not specified | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Potential Application: Solvent in Emulsifiable Concentrate (EC) Formulations
Emulsifiable Concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent system, along with emulsifiers, to form a stable emulsion upon dilution with water.[2][3] Given its chemical nature, this compound could serve as a primary or co-solvent for active ingredients that are challenging to formulate in traditional aromatic or paraffinic solvents.
Rationale for Use
-
Solvency: As a polar aprotic solvent, this compound may offer good solubility for a range of polar active ingredients.
-
High Boiling Point: A potentially high boiling point would result in a high flash point, improving the safety profile of the formulation compared to more volatile solvents.
-
Formulation Stability: Its structure may contribute to the stability of the concentrate and the resulting emulsion.
Hypothetical Active Ingredient Solubility
Effective formulation development requires accurate solubility data. While specific data for this compound is unavailable, Table 2 provides solubility data for common agrochemical active ingredients in other solvents to illustrate the type of information required. It is critical to experimentally determine the solubility of the target active ingredient in this compound.
| Active Ingredient | Solvent | Solubility ( g/100 mL) at 20-25°C |
| Tebuconazole | Water | 0.0032 |
| N,N-Dimethylformamide | High | |
| Chlorpyrifos | Water | ~0.00014 |
| Acetone | 65 | |
| Xylene | 40 | |
| Glyphosate | Water | 1.2 |
| Organic Solvents | Generally Insoluble |
Note: This table is for illustrative purposes only and does not contain data for this compound.
Experimental Protocols
Protocol for Determining Active Ingredient Solubility in this compound
This protocol outlines a method to determine the saturation solubility of an agrochemical active ingredient in this compound at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Active Ingredient (technical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the active ingredient
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare a series of vials, each containing a known volume of this compound (e.g., 5 mL).
-
Add increasing, accurately weighed amounts of the active ingredient to each vial to create a range of concentrations that are expected to bracket the solubility limit.
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials for the presence of undissolved solid material.
-
For vials containing undissolved solids, centrifuge at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved active ingredient.
-
The highest stable concentration achieved is the saturation solubility at that temperature.
Caption: Workflow for determining active ingredient solubility.
Hypothetical Protocol for Emulsifiable Concentrate (EC) Formulation Development
This protocol describes a general procedure for developing a simple EC formulation using this compound as a solvent. The percentages of each component will need to be optimized based on experimental results.
Components:
-
Active Ingredient (AI)
-
This compound (Solvent)
-
Emulsifier Blend (e.g., a mix of anionic and non-ionic surfactants)
-
Optional: Co-solvent, stabilizer
Procedure:
-
Solubilization: In a suitable vessel, dissolve the desired amount of the active ingredient in this compound with agitation. Gentle heating may be applied if necessary, followed by cooling to room temperature.
-
Emulsifier Addition: Add the pre-determined emulsifier blend to the active ingredient solution and mix until a homogenous concentrate is formed.
-
Initial Emulsion Test:
-
Take a known volume of the EC formulation (e.g., 5 mL) and add it to a known volume of standardized hard water (e.g., 95 mL) in a graduated cylinder.
-
Invert the cylinder 10-20 times to mix.
-
Observe the spontaneity of emulsion formation (the "bloom") and the initial appearance of the emulsion (it should be milky and uniform).
-
-
Stability Testing:
-
Allow the prepared emulsion to stand undisturbed and record the amount of creaming or sedimentation at regular intervals (e.g., 30 min, 1h, 2h, 24h).
-
Conduct accelerated stability tests on the concentrate by storing it at elevated temperatures (e.g., 54°C for 14 days) and low temperatures (e.g., 0°C for 7 days) and then re-evaluating its emulsion performance.
-
Caption: Workflow for EC formulation and testing.
Safety and Environmental Considerations
Safety:
-
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.
Environmental Fate:
-
As a member of the N-alkylamide family, its environmental persistence, biodegradability, and potential for bioaccumulation would need to be determined through standardized testing protocols.
Conclusion
This compound presents a theoretical potential for use as a solvent in agrochemical formulations, particularly for Emulsifiable Concentrates. However, the lack of specific data on its solvency for common active ingredients, its performance in formulations, and its environmental profile necessitates comprehensive experimental evaluation. The protocols provided herein offer a starting point for researchers to investigate the feasibility and performance of this compound in this application. Any formulation development must be accompanied by rigorous stability testing and a thorough assessment of its toxicological and ecotoxicological properties.
References
N-Heptylformamide as a Leveling Agent in the Dyeing Industry: Application Notes and Protocols
Initial Research Findings:
Extensive searches of scholarly articles, patents, and technical literature did not yield specific information on the application of N-Heptylformamide as a leveling agent in the dyeing industry. This suggests that this compound is not a commonly utilized or documented compound for this purpose. The following sections provide a general overview of leveling agents in the dyeing industry, their mechanisms of action, and typical experimental protocols for their evaluation, based on available information for other compounds. While direct data for this compound is unavailable, these notes can serve as a foundational guide for researchers exploring novel leveling agents.
Introduction to Leveling Agents in Dyeing
Leveling agents are chemical auxiliaries crucial for achieving uniform and consistent color in textile dyeing.[1][2] They are particularly important in processes where the dye has a high affinity for the fiber, which can lead to rapid, uneven dye uptake and result in defects such as streaks, patchiness, or shading variations.[3] The primary function of a leveling agent is to control the exhaustion of the dye onto the substrate, ensuring a gradual and even distribution of dye molecules.[1][4]
Leveling agents can be classified based on their ionic nature (anionic, cationic, or non-ionic) and their mode of action, which generally falls into two categories:
-
Retarding Agents: These agents temporarily combine with the dye molecules to form complexes, reducing the initial rate of dye absorption by the fiber.[1] As the dyeing temperature increases, these complexes gradually break down, releasing the dye for controlled uptake.
-
Migrating Agents: These agents promote the movement of already absorbed dye from areas of high concentration to areas of lower concentration on the fiber surface, thereby correcting initial unevenness.
General Mechanism of Action for Leveling Agents
The effectiveness of a leveling agent depends on its ability to interact with both the dye and the fiber. A generalized mechanism involves the leveling agent competing with the dye for active sites on the fiber surface.
dot
References
N-Heptylformamide: A Versatile Reaction Medium for Modern Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the demand for novel and efficient synthetic methodologies continues to grow across the pharmaceutical and chemical industries, the exploration of underutilized solvent systems is paramount. N-Heptylformamide, a high-boiling, polar aprotic solvent, is emerging as a promising reaction medium with a unique property profile that offers advantages in a variety of organic transformations. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its physicochemical properties, and detailed protocols for its application in key synthetic reactions.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application. This compound possesses a combination of characteristics that make it a valuable tool in the synthetic chemist's arsenal.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| Boiling Point | Estimated to be over 200 °C (structurally similar N,N-di-n-propylformamide boils at 100-101 °C at 18 mmHg) | Inferred |
| Solubility | Generally soluble in organic solvents due to its lipophilic alkyl chain.[2] | General |
| Appearance | Colorless liquid | Inferred |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | PubChem[1] |
Applications in Organic Synthesis
The unique properties of this compound make it an attractive solvent for a range of organic reactions, particularly those requiring high temperatures and good solubility for both polar and nonpolar reagents. While specific documented applications are emerging, its utility can be inferred from the well-established roles of other N-alkylamides in synthesis.
Protocol 1: General Procedure for Amide Bond Formation
N-substituted formamides are frequently employed in amide synthesis. The following protocol provides a general guideline for the synthesis of substituted amides, a critical transformation in medicinal chemistry and materials science.
Reaction Scheme:
Caption: General workflow for amide synthesis using this compound as the reaction medium.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Coupling agent (e.g., DCC, HATU, PyBOP) (1.0 - 1.2 equiv)
-
Base (optional, e.g., DIPEA, Et₃N) (1.0 - 2.0 equiv)
-
This compound (sufficient to dissolve reactants, typically 0.1 - 1.0 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and this compound.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Add the amine to the reaction mixture, followed by the base (if required).
-
In a separate flask, dissolve the coupling agent in a minimal amount of this compound and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to afford the desired amide.
Expected Results:
The use of this compound as a solvent is anticipated to provide good to excellent yields of the corresponding amide, particularly for challenging couplings involving sterically hindered substrates or poorly soluble starting materials.
Logical Relationships in Solvent Selection
The choice of a reaction solvent is a critical parameter that can significantly influence the outcome of a chemical transformation. The following diagram illustrates the key considerations when selecting a solvent for organic synthesis.
Caption: Key factors influencing the selection of a reaction solvent.
Conclusion
This compound presents a valuable alternative to more conventional polar aprotic solvents. Its high boiling point, good solubilizing power for a range of substrates, and its role as a potential hydrogen bond acceptor can facilitate a variety of chemical transformations. Further exploration of its applications in areas such as metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and condensation reactions is warranted and expected to reveal new avenues for synthetic innovation. Researchers are encouraged to consider this compound as a strategic component in their solvent screening efforts to optimize reaction conditions and access novel chemical space.
Disclaimer: The provided protocols are intended as general guidelines. Researchers should always conduct their own risk assessments and optimization studies for any new reaction. Proper personal protective equipment should be worn at all times when handling chemicals.
References
N-Heptylformamide in Pharmaceutical Synthesis: An Overview of N-Formylation Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-formylation is a crucial chemical transformation in the synthesis of many pharmaceutical intermediates, as the formyl group serves as a versatile protecting group for amines and a key structural motif in various active pharmaceutical ingredients (APIs). While a variety of formylating agents are commonly employed in organic synthesis, the specific application of N-heptylformamide in the preparation of pharmaceutical intermediates is not extensively documented in publicly available scientific literature and patents. This document provides a comprehensive overview of N-formylation reactions in the context of pharmaceutical synthesis, detailing common reagents and general protocols. Additionally, it presents the known physicochemical properties of this compound and a generalized workflow for N-formylation, which can serve as a foundational guide for researchers exploring novel formylating agents.
Introduction to N-Formylation in Pharmaceutical Synthesis
The introduction of a formyl group (-CHO) onto a nitrogen atom, known as N-formylation, is a fundamental reaction in the development of pharmaceuticals. Formamides, the resulting products, are important intermediates in the synthesis of a wide range of drugs, including antiviral, anticancer, and cardiovascular agents. The formyl group can act as a protecting group for primary and secondary amines, preventing unwanted side reactions during subsequent synthetic steps. Furthermore, the formamide moiety itself is a key structural component in several bioactive molecules.
A variety of reagents and methods have been developed for N-formylation, each with its own advantages and limitations regarding reactivity, selectivity, and reaction conditions. Common formylating agents include formic acid and its derivatives, as well as other specialized reagents.
Physicochemical Properties of this compound
While specific applications in pharmaceutical synthesis are not readily found, the fundamental properties of this compound have been characterized. This data is essential for its potential consideration in novel synthetic routes.
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| CAS Number | 6225-49-6 |
| Appearance | Liquid |
| Boiling Point | 236-238 °C |
| Density | 0.86 g/cm³ |
General Methodologies for N-Formylation of Amines
Due to the limited specific information on this compound, this section details a general protocol for the N-formylation of a primary or secondary amine using a common formylating agent, formic acid. This protocol can be adapted and optimized for other formylating agents and specific substrates.
Protocol: General N-Formylation of an Amine using Formic Acid
Materials:
-
Amine substrate
-
Formic acid (88% or >95%)
-
Toluene (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for removal of water)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if desired), add the amine substrate (1.0 eq) and toluene.
-
Addition of Formylating Agent: While stirring, add formic acid (1.1-1.5 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude formamide.
-
If necessary, purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
-
Quantitative Data for a Representative N-Formylation Reaction (Hypothetical)
The following table presents hypothetical data for a typical N-formylation reaction to illustrate how such data should be structured.
| Substrate | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Aniline | Formic Acid | Toluene | 110 | 6 | 95 | >98 (by HPLC) |
| Benzylamine | Acetic Formic Anhydride | THF | 0 | 1 | 98 | >99 (by GC) |
| Piperidine | Ethyl Formate | Neat | 100 | 12 | 85 | >97 (by NMR) |
Logical Workflow for N-Formylation in Pharmaceutical Intermediate Synthesis
The following diagram illustrates a typical workflow for the development and execution of an N-formylation step in the synthesis of a pharmaceutical intermediate.
Experimental Protocols and Application Notes for Reactions in N-Heptylformamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Heptylformamide as a solvent and reagent in various organic synthesis reactions. While specific documented examples in the literature are scarce, its properties as a high-boiling point, polar aprotic formamide suggest its utility in reactions where related solvents like N,N-dimethylformamide (DMF) are commonly employed. This document outlines general experimental setups, protocols, and key considerations for utilizing this compound in your research.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a solvent is crucial for designing and executing successful chemical reactions. This compound is a colorless liquid with the following properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| SMILES | CCCCCCCNC=O | PubChem[1] |
| InChIKey | YAUHDTOEJHVKJO-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 59734-16-6 | PubChem[1] |
Potential Applications in Organic Synthesis
Based on the known reactivity of other formamides, this compound can be explored as a solvent or reagent in the following key reactions:
-
N-Formylation of Amines: Formamides are frequently used as formylating agents. This compound could serve as a source of the formyl group for the protection of primary and secondary amines, a common step in the synthesis of pharmaceuticals and other bioactive molecules.
-
Vilsmeier-Haack Reaction: This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. While typically employing DMF, this compound could potentially be used to generate the Vilsmeier reagent, offering a higher boiling point solvent option which may be advantageous for less reactive substrates.
-
Fischer Indole Synthesis: The synthesis of indoles, a privileged scaffold in medicinal chemistry, often requires high temperatures and polar aprotic solvents. The high boiling point of this compound makes it a candidate for this reaction, potentially improving yields and reaction rates for certain substrates.
-
Microwave-Assisted Synthesis: The polar nature of this compound suggests it would be an effective solvent for microwave-assisted organic synthesis (MAOS). MAOS can significantly reduce reaction times and improve yields.[2][3][4][5]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Note: These are starting points and will require optimization for specific substrates and reaction conditions.
General Protocol for N-Formylation of a Primary Amine
This protocol describes a general procedure for the N-formylation of a primary amine using this compound as the formylating agent.
Materials:
-
Primary amine
-
This compound
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the primary amine (1.0 eq).
-
Add this compound (1.0 - 1.2 eq) and anhydrous toluene. The concentration will need to be optimized, but a starting point of 0.5 M is recommended.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagrams and Workflows
To facilitate the exploration of this compound in your research, the following diagrams illustrate a general experimental workflow and a conceptual representation of the N-formylation reaction.
Caption: General workflow for developing reactions in this compound.
Caption: Conceptual pathway for N-formylation using this compound.
Safety Considerations
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
N-Heptylformamide: A Novel Solvent for Natural Product Extraction
Application Notes & Protocols
Introduction
The extraction and isolation of bioactive compounds from natural sources is a critical step in the discovery and development of new pharmaceuticals, nutraceuticals, and cosmetic ingredients. The choice of extraction solvent is paramount, influencing the yield, purity, and biological activity of the final extract. While conventional solvents have been widely used, there is a growing demand for novel solvents with unique properties that can offer improved efficiency, selectivity, and safety profiles.
This document explores the potential application of N-Heptylformamide as a novel extraction solvent for natural products. While not yet widely documented for this purpose in scientific literature, its chemical and physical properties suggest it may offer advantages in specific applications. These notes provide a theoretical framework and a starting point for researchers interested in exploring its use.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for designing and optimizing extraction protocols.
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| CAS Number | 59734-16-6 | Sigma-Aldrich[2] |
| Purity (Typical) | 95% | Sigma-Aldrich[2] |
| Storage Temperature | 4°C | Sigma-Aldrich[2] |
Safety, Handling, and Hazards:
This compound is associated with certain hazards, and appropriate safety precautions must be taken.
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | PubChem[1] |
| H319 | Causes serious eye irritation | PubChem[1] |
| H335 | May cause respiratory irritation | PubChem[1] |
Personal Protective Equipment (PPE) and Handling Recommendations:
-
Gloves: Neoprene or rubber gloves are recommended.[3]
-
Eye Protection: Chemical splash goggles and a face shield are advised.[3]
-
Lab Attire: Wear a chemical-resistant lab coat, full-length pants, and closed-toed shoes.[3]
-
Ventilation: Handle in a chemical fume hood with good ventilation.[3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]
Theoretical Application in Natural Product Extraction
Based on its formamide structure, this compound is a polar aprotic solvent. The presence of the heptyl group, however, introduces significant non-polar character. This dual nature suggests that this compound could be a versatile solvent capable of extracting a broader range of compounds, from semi-polar to moderately non-polar, compared to highly polar or strictly non-polar solvents.
Potential advantages could include:
-
Selective Extraction: The unique polarity may allow for the selective extraction of specific classes of compounds that are not efficiently extracted with conventional solvents.
-
Higher Yields: For certain natural products, this compound might offer higher extraction yields due to favorable solubility.
-
Novel Extract Profiles: The use of a novel solvent could lead to the discovery of new or previously undetected compounds in natural extracts.
Generalized Experimental Workflow for Solvent Extraction
The following diagram illustrates a general workflow for the extraction of natural products using a solvent. This workflow can be adapted for use with this compound.
Caption: Generalized workflow for natural product extraction.
Hypothetical Protocol for Maceration Extraction using this compound
This protocol is a theoretical starting point for researchers. Optimization of each parameter is crucial for achieving the desired extraction efficiency and selectivity.
Objective: To extract bioactive compounds from a dried, powdered plant matrix using this compound.
Materials:
-
Dried, powdered plant material
-
This compound (reagent grade)
-
Erlenmeyer flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Weigh 10 g of the dried, powdered plant material.
-
Transfer the material to a 250 mL Erlenmeyer flask.
-
-
Extraction:
-
Add 100 mL of this compound to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Stopper the flask and place it on an orbital shaker.
-
Agitate the mixture at a constant speed (e.g., 150 rpm) at room temperature for 24 hours.
-
Note: The extraction time and temperature are critical parameters that should be optimized.
-
-
-
Filtration:
-
After the extraction period, separate the liquid extract from the solid residue by filtration.
-
Wash the solid residue with a small volume of fresh this compound to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator to remove the this compound.
-
Caution: The boiling point and vacuum pressure should be carefully controlled to avoid degradation of thermolabile compounds.
-
-
-
Drying and Weighing:
-
The resulting crude extract should be dried under a vacuum to remove any residual solvent.
-
Weigh the dried crude extract to determine the extraction yield.
-
Optimization Strategy:
The following diagram outlines a logical approach to optimizing the extraction parameters.
Caption: Workflow for optimizing extraction parameters.
Conclusion and Future Directions
This compound represents an unexplored solvent in the field of natural product extraction. Its unique chemical properties suggest it may offer advantages for specific applications. The protocols and workflows presented here are intended as a guide for researchers to begin exploring its potential. Further research is needed to systematically evaluate its performance against conventional solvents for a variety of natural product classes and plant matrices. Such studies should focus on comparing extraction yields, compound profiles, and the biological activity of the resulting extracts.
References
Application Notes and Protocols for the Utilization of N-Heptylformamide in Electrochemical Studies
Disclaimer: The following application notes and protocols are a theoretical guide based on the electrochemical behavior of analogous N-alkylated formamides, such as N,N-dimethylformamide (DMF) and N-methylformamide (NMF). As of the latest literature review, specific applications and validated protocols for N-Heptylformamide in electrochemical studies are not extensively documented. These notes are intended to provide a foundational framework for researchers exploring its potential use.
Introduction
This compound is a long-chain N-alkylated formamide that, like its shorter-chain counterparts, possesses properties that may be advantageous in specific electrochemical applications. Its long alkyl chain could influence solvation properties, ionic conductivity, and the formation of electrical double layers at electrode interfaces. Potential applications could include its use as a non-aqueous solvent, a co-solvent to modify electrolyte properties, or as an additive in lithium-ion batteries or electrochemical sensors.
Potential Applications in Electrochemistry
-
Non-Aqueous Solvent for Voltammetry: Due to its polar formamide group, this compound is expected to dissolve a range of organic and inorganic compounds, making it a potential solvent for electrochemical studies where protic solvents are not suitable.
-
Electrolyte Additive in Lithium-Ion Batteries: Similar to N-methylformamide (NMF), this compound could potentially be used as an electrolyte additive to modify the solvation structure of Li+ ions, potentially leading to more uniform ion deposition and suppression of dendrite formation.
-
Component in Electrochemical Double-Layer Capacitors (EDLCs): The molecular size and dielectric properties of this compound might influence the capacitance and operating voltage window of EDLCs.
-
Solvent for Electrosynthesis: Its potential to dissolve specific reactants and support electrolytes could make it a medium for the electrochemical synthesis of organic and organometallic compounds.
Physicochemical and Electrochemical Properties (Hypothetical)
The following table outlines the expected, though not experimentally verified, properties of this compound relevant to its use in electrochemistry. For comparison, data for the well-studied N,N-Dimethylformamide (DMF) is included.
| Property | This compound (Theoretical) | N,N-Dimethylformamide (DMF) (Experimental) |
| Molecular Weight | 143.24 g/mol | 73.09 g/mol |
| Boiling Point | ~240-250 °C | 153 °C |
| Dielectric Constant | Lower than DMF (~20-30) | 36.7 |
| Viscosity | Higher than DMF | 0.92 cP (at 20 °C) |
| Electrochemical Window | Potentially wider than DMF | ~ -2.8 to +1.5 V vs. Ag/AgCl (with 0.1 M TBAP) |
Experimental Protocols (Hypothetical)
Objective: To determine the electrochemical window of this compound and to characterize the redox behavior of a standard analyte (e.g., ferrocene) in this solvent.
Materials:
-
This compound (high purity, dried over molecular sieves)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar supporting electrolyte (dried under vacuum)
-
Ferrocene (Fc)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/Ag+ or a pseudo-reference electrode like a silver wire)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetry cell
-
Potentiostat
Procedure:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in this compound. This is the blank electrolyte solution.
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
De-aerate the blank electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Record the cyclic voltammogram of the blank electrolyte to determine the electrochemical window of the solvent-electrolyte system. Scan from an initial potential towards a positive limit and then reverse the scan towards a negative limit. The potential limits are defined by the onset of solvent or electrolyte oxidation and reduction.
-
Add a known concentration of ferrocene (e.g., 1 mM) to the cell.
-
De-aerate the solution again for 5-10 minutes.
-
Record the cyclic voltammogram of the ferrocene solution at various scan rates (e.g., 25, 50, 100, 200 mV/s).
-
Analyze the data to determine the formal potential (E°'), peak separation (ΔEp), and the relationship between peak current and the square root of the scan rate to assess the reversibility and diffusion-controlled nature of the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Expected Outcome: A reversible or quasi-reversible cyclic voltammogram for the Fc/Fc+ couple, with the peak positions and currents providing insight into the diffusion coefficient of ferrocene in this compound and the solvent's suitability for electrochemical measurements.
Visualizations
Caption: Workflow for the electrochemical evaluation of this compound.
This diagram illustrates a hypothetical mechanism by which this compound, as an electrolyte additive, could improve the performance of a lithium-ion battery.
Caption: Hypothetical role of this compound in modifying Li+ solvation.
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed hazard information.
-
The supporting electrolytes used in non-aqueous electrochemistry can be toxic and moisture-sensitive. Handle them with care in an inert atmosphere (e.g., a glovebox) if necessary.
Conclusion
While direct experimental data is currently lacking, the chemical structure of this compound suggests its potential as a novel component in electrochemical systems. The provided hypothetical protocols and conceptual frameworks are intended to serve as a starting point for researchers interested in exploring its properties and applications. Experimental validation is crucial to determine its actual performance and viability in the field of electrochemistry.
Application Notes and Protocols for N-Heptylformamide as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mild steel is a cornerstone material in numerous industrial applications due to its excellent mechanical properties and cost-effectiveness. However, its susceptibility to corrosion, particularly in acidic environments, remains a significant challenge, leading to structural failures and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents.
N-Heptylformamide, an organic compound featuring a carbonyl group and a hydrophobic alkyl chain, presents itself as a promising candidate for a corrosion inhibitor. The presence of heteroatoms (oxygen and nitrogen) with lone pair electrons can facilitate its adsorption onto the mild steel surface. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl).
Principle of Corrosion Inhibition
The primary mechanism of action for organic inhibitors like this compound involves adsorption onto the mild steel surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the inhibitor and the metal surface, often involving the sharing of lone pair electrons from heteroatoms with the vacant d-orbitals of iron.
The formation of this protective film isolates the metal from the corrosive environment, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.[1][2][3][4][5][6]
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)
-
Distilled water
-
Acetone
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Water bath/thermostat
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
Procedure:
-
Preparation of Mild Steel Coupons:
-
Mechanically polish the mild steel coupons using a series of abrasive papers, starting from a coarser grit and moving to a finer grit, to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons by washing them with acetone.
-
Rinse the coupons thoroughly with distilled water.
-
Dry the coupons and store them in a desiccator.
-
-
Initial Measurement:
-
Accurately weigh each prepared coupon using an analytical balance and record its initial weight (W_initial).
-
Measure the dimensions of each coupon to calculate the total surface area (A).
-
-
Immersion Test:
-
Prepare solutions of the corrosive medium (1 M HCl) with and without various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).
-
Immerse the pre-weighed coupons in these solutions for a specified period (e.g., 6 hours, 24 hours) at a constant temperature (e.g., 25 °C) using a water bath.
-
-
Final Measurement:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush to remove any corrosion products.
-
Rinse the coupons with distilled water and acetone.
-
Dry the coupons and re-weigh them to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where: ΔW = Weight loss (W_initial - W_final) in mg D = Density of mild steel (g/cm³) A = Surface area of the coupon (cm²) T = Immersion time (hours)
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[7][8][9][10][11][12] A standard three-electrode setup is used, consisting of a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).[13][14]
a. Potentiodynamic Polarization (PDP)
This technique measures the current response of the working electrode to a controlled change in potential.[14][15][16]
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, degreasing, and rinsing as described for the weight loss coupons.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and saturated calomel reference electrode in the test solution (1 M HCl with and without this compound).
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the test solution for a period (e.g., 30 minutes) to reach a stable open-circuit potential (OCP).
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves.
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[7][8][10][11][12]
Procedure:
-
Cell and Electrode Setup: Use the same three-electrode setup as for the PDP measurements.
-
Stabilization: Allow the working electrode to stabilize at its OCP in the test solution.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Surface Analysis - Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive medium, with and without the inhibitor.[17][18][19][20][21]
Procedure:
-
Sample Preparation: Use the mild steel coupons from the weight loss experiment (or prepare them similarly).
-
Imaging:
-
Obtain an SEM image of a freshly polished mild steel coupon to serve as a reference.
-
Obtain SEM images of coupons after immersion in the corrosive medium with and without the optimal concentration of this compound.
-
-
Analysis: Compare the surface morphologies. The surface of the coupon immersed in the uninhibited solution is expected to show significant damage (pitting, cracks), while the surface protected by the inhibitor should appear smoother, indicating the formation of a protective film.
Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only, representing typical results for an effective corrosion inhibitor.
Table 1: Weight Loss Measurement Data for this compound
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 50.2 | 12.55 | - |
| 0.1 | 15.1 | 3.78 | 70.0 |
| 0.5 | 8.0 | 2.00 | 84.1 |
| 1.0 | 4.5 | 1.13 | 91.0 |
| 5.0 | 3.1 | 0.78 | 93.8 |
Table 2: Potentiodynamic Polarization Parameters for this compound
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Anodic Slope (βa, mV/dec) | Cathodic Slope (βc, mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -480 | 250 | 75 | 120 | - |
| 0.1 | -472 | 78 | 72 | 115 | 68.8 |
| 0.5 | -465 | 40 | 70 | 112 | 84.0 |
| 1.0 | -460 | 23 | 68 | 110 | 90.8 |
| 5.0 | -455 | 15 | 65 | 108 | 94.0 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for this compound
| Inhibitor Concentration (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 1.5 | 80 | 150 | - |
| 0.1 | 1.6 | 260 | 85 | 69.2 |
| 0.5 | 1.5 | 520 | 50 | 84.6 |
| 1.0 | 1.7 | 950 | 30 | 91.6 |
| 5.0 | 1.6 | 1400 | 20 | 94.3 |
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcsi.pro [ijcsi.pro]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 12. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors [mdpi.com]
N-Heptylformamide in Specialty Chemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heptylformamide, a long-chain N-alkylformamide, presents potential utility in the formulation of specialty chemicals within research and drug development. While specific experimental data for this compound is limited in publicly available literature, its chemical structure suggests applications as a non-polar solvent, a plasticizer for polymers, and a corrosion inhibitor. This document provides an overview of its potential applications, extrapolated physical and chemical properties, and generalized experimental protocols. The information herein is largely based on the known characteristics of analogous long-chain N-alkylformamides and should be adapted and validated through empirical testing for specific applications.
Physicochemical Properties of this compound
Quantitative data for this compound is not extensively documented. The following table summarizes computed properties and data from chemical suppliers. Researchers should verify these properties experimentally for their specific grade of this compound.
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| CAS Number | 59734-16-6 | Sigma-Aldrich[2] |
| IUPAC Name | This compound | PubChem[1] |
| Purity | 95% (example) | Sigma-Aldrich[2] |
| Storage Temperature | 4°C (example) | Sigma-Aldrich[2] |
Potential Applications in Specialty Chemical Formulation
As a High-Boiling Point Non-Polar Solvent
The long alkyl chain of this compound suggests its utility as a high-boiling point, non-polar solvent. It may be suitable for dissolving non-polar active pharmaceutical ingredients (APIs) and excipients in drug formulations, or as a reaction medium for organic synthesis requiring elevated temperatures. Its formamide group provides a degree of polarity and hydrogen bonding capability, potentially enabling the solubilization of a range of compounds.
As a Plasticizer for Polymers
Analogous to other N-alkylformamides, this compound could function as a plasticizer for polymers such as polyvinyl chloride (PVC).[3][4][5] Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility and durability.[5] The heptyl chain would contribute to the non-polar interactions with the polymer backbone, while the formamide head could provide polar interactions. This could be particularly useful in the development of flexible polymer matrices for controlled-release drug delivery systems.
As a Corrosion Inhibitor
Organic compounds containing nitrogen and oxygen atoms, such as amides, are known to act as corrosion inhibitors for metals in acidic media.[6][7][8][9][10] The mechanism often involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier. The lone pair of electrons on the nitrogen and oxygen atoms of this compound could coordinate with metal ions, and the long alkyl chain could form a hydrophobic layer, preventing contact with corrosive agents.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be considered as starting points. Optimization and validation are crucial for any specific application.
Synthesis of this compound
A general, environmentally friendly method for the N-formylation of amines using ultrasound irradiation has been reported, which can be adapted for the synthesis of this compound from heptylamine and formic acid.[11]
Materials:
-
Heptylamine
-
Formic acid (reagent grade)
-
Ultrasonic bath
-
Round-bottom flask
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
In a round-bottom flask, combine heptylamine and formic acid in a 1:1 molar ratio.
-
Place the flask in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by extraction with a suitable organic solvent (e.g., diethyl ether) and washing with a saturated sodium bicarbonate solution to remove any unreacted formic acid.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Evaluation of this compound as a Solvent for a Model API
This protocol outlines a general procedure to determine the solubility of a model active pharmaceutical ingredient (API) in this compound.
Materials:
-
This compound
-
Model API (e.g., a poorly water-soluble drug)
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the model API to a known volume of this compound in separate vials.
-
Tightly cap the vials and place them on a shaker or vortex mixer to agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the API in this compound (e.g., in mg/mL).
Assessment of this compound as a Plasticizer for PVC
This protocol provides a basic method to evaluate the plasticizing effect of this compound on polyvinyl chloride (PVC).
Materials:
-
PVC resin
-
This compound
-
A standard plasticizer for comparison (e.g., dioctyl phthalate - DOP)
-
Two-roll mill or a similar melt-blending equipment
-
Hydraulic press with heating capabilities
-
Shore durometer for hardness testing
Procedure:
-
Prepare different formulations by blending PVC resin with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred parts of resin - phr). Prepare a control formulation with a standard plasticizer like DOP.
-
Melt-blend each formulation on a two-roll mill at a suitable temperature (e.g., 160-180°C) until a homogeneous sheet is formed.
-
Press the blended sheets into films of uniform thickness using a hydraulic press at an elevated temperature and pressure, followed by cooling.
-
Condition the prepared films at a standard temperature and humidity for at least 24 hours.
-
Measure the hardness of the films using a Shore durometer. A decrease in hardness compared to unplasticized PVC indicates a plasticizing effect. Compare the results with the standard plasticizer.
Visualizations
Caption: Workflow for assessing the solubility of an API in this compound.
Caption: Logical relationship of this compound as a polymer plasticizer.
Conclusion
This compound holds promise as a versatile component in the formulation of specialty chemicals, particularly as a non-polar solvent, a polymer plasticizer, and a corrosion inhibitor. The application notes and protocols provided here offer a foundational framework for researchers and drug development professionals to explore its potential. Due to the limited availability of specific data, it is imperative that these generalized procedures are experimentally validated and optimized for each unique application. Further research into the specific properties and interactions of this compound is warranted to fully elucidate its capabilities in advanced chemical formulations.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59734-16-6 [sigmaaldrich.com]
- 3. A Strategy for Nonmigrating Highly Plasticized PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
- 7. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Corrosion Inhibition Performance of Isonicotinohydrazide Derivatives for N80 Steel in 15% HCl Medium: An Experimental and Molecular Level Characterization [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Common side reactions when using N-Heptylformamide
This guide provides troubleshooting advice and frequently asked questions regarding the use of N-Heptylformamide in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound during experiments?
A1: this compound is a relatively stable amide. However, like other amides, it is susceptible to hydrolysis under both acidic and basic conditions, especially when heated. Thermal decomposition at elevated temperatures is another potential issue.
Q2: What are the primary decomposition products of this compound?
A2: Under hydrolytic conditions, this compound will decompose into formic acid and heptylamine . Thermal decomposition can be more complex and may generate a variety of smaller molecules, potentially including ammonia at high temperatures.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Yes, this compound should be kept away from strong oxidizing agents and strong acids or bases, as these can catalyze its decomposition. Contact with acids and acid chlorides should also be avoided.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is known to cause skin, eye, and respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR/LC-MS analysis of the reaction mixture. | Hydrolysis of this compound. | - If your reaction is run in the presence of water, consider that formic acid and heptylamine may be present. - For reactions sensitive to amines or carboxylic acids, ensure this compound is dry and consider using an inert atmosphere. |
| Reaction failure or low yield when this compound is used as a solvent at high temperatures. | Thermal decomposition of the solvent. | - Attempt the reaction at a lower temperature if possible. - Consider using a different solvent with a higher thermal stability if high temperatures are required. |
| Inconsistent reaction outcomes. | Variability in the purity of this compound. | - Use a fresh bottle of this compound or purify the solvent before use if contamination with hydrolysis products is suspected. - Store this compound in a tightly sealed container in a cool, dry place. |
| Formation of unexpected byproducts. | Reaction of this compound with reagents. | - While specific data is limited, be mindful that the amide functionality can potentially react with highly reactive reagents. For instance, strong reducing agents could potentially reduce the amide. |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of this compound (Illustrative)
This protocol is a general illustration of amide hydrolysis and should be adapted based on specific experimental needs.
-
Acid-Catalyzed Hydrolysis:
-
Dissolve this compound in an aqueous acidic solution (e.g., 1 M HCl).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and extract the products.
-
-
Base-Catalyzed Hydrolysis:
-
Dissolve this compound in an aqueous basic solution (e.g., 1 M NaOH).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture, acidify, and extract the products.
-
Visualizations
Caption: General pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
Technical Support Center: Purification of N-Heptylformamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Heptylformamide after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: The most common impurities after the formylation of heptylamine are typically unreacted starting materials and water. These include:
-
Heptylamine: The starting primary amine.
-
Formic Acid: The formylating agent.
-
Water: Can be present from the reagents or formed as a byproduct depending on the synthetic route.
-
Side-products from hydrolysis: If the reaction is performed in the presence of water and/or heated for extended periods, hydrolysis of the amide bond can occur, leading back to heptylamine and formic acid.[1][2]
Q2: What is the recommended initial purification step for crude this compound?
A2: An initial workup to remove the bulk of water-soluble impurities is recommended. This typically involves an aqueous extraction. The crude reaction mixture can be dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and washed sequentially with a dilute aqueous base (like sodium bicarbonate solution) to remove unreacted formic acid, followed by water and brine washes to remove residual salts and water.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the remaining impurities after the initial workup. The most common and effective methods are:
-
Vacuum Distillation: Ideal for large-scale purification and for removing non-volatile impurities.[3]
-
Column Chromatography: Excellent for small-scale purification and for separating impurities with similar boiling points to the product.
-
Recrystallization: Suitable if the this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The this compound is not distilling over at the expected temperature.
-
Possible Cause 1: Inadequate Vacuum. The pressure in the distillation apparatus may not be low enough to sufficiently reduce the boiling point.
-
Troubleshooting:
-
Check all joints and connections for leaks. Ensure all glassware is properly sealed.
-
Verify the vacuum pump is functioning correctly and pulling a sufficient vacuum. A pressure gauge is highly recommended.[4]
-
Ensure the cold trap between the distillation apparatus and the vacuum pump is properly cooled (e.g., with dry ice/acetone) to prevent volatile substances from contaminating the pump oil.
-
-
-
Possible Cause 2: Inaccurate Temperature Reading. The thermometer may be incorrectly placed.
-
Troubleshooting:
-
Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.
-
-
Issue 2: The product is decomposing during distillation (turning dark).
-
Possible Cause: Overheating. The distillation pot is being heated too strongly or for too long.
-
Troubleshooting:
-
Reduce the heating mantle temperature.
-
Improve the vacuum to allow distillation at a lower temperature.
-
Use a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.
-
-
Column Chromatography
Issue 3: Poor separation of this compound from impurities on the column.
-
Possible Cause 1: Inappropriate Solvent System (Mobile Phase). The polarity of the eluent may be too high or too low.
-
Troubleshooting:
-
Perform thin-layer chromatography (TLC) first to determine an optimal solvent system.[5][6] Aim for an Rf value of 0.2-0.4 for this compound.
-
A common mobile phase for amides on silica gel is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Troubleshooting:
-
Use a larger column or reduce the amount of material being purified. As a general rule, the amount of silica gel should be 20-100 times the weight of the crude material.
-
-
Recrystallization
Issue 4: The this compound oils out instead of crystallizing.
-
Possible Cause 1: Solvent is too non-polar or the cooling is too rapid.
-
Troubleshooting:
-
Try a slightly more polar solvent or a solvent mixture. Common solvent systems for recrystallization include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[7]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Add a seed crystal of pure this compound if available.[8]
-
-
Issue 5: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used.
-
Troubleshooting:
-
Gently heat the solution to evaporate some of the solvent and re-cool.
-
If using a two-solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.
-
-
Quantitative Data Summary
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C8H17NO | PubChem |
| Molecular Weight | 143.23 g/mol | PubChem |
| Heptylamine (Impurity) | ||
| Boiling Point (atm) | 154-156 °C | [9] |
| Density | 0.777 g/mL at 25 °C | [9] |
| Formic Acid (Impurity) | ||
| Boiling Point (atm) | 100.8 °C | PubChem |
| Density | 1.22 g/mL | PubChem |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Initial Workup:
-
Dissolve the crude reaction mixture in diethyl ether (approx. 3-4 times the volume of the crude product).
-
Transfer the solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a ~10g scale reaction).
-
Wash with water (1 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Vacuum Distillation Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Use a stirring bar or boiling chips in the distilling flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Begin stirring and apply vacuum.
-
Once the desired pressure is reached and stable, begin heating the distilling flask gently with a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point. A nomograph can be used to estimate the boiling point at a given pressure.[10]
-
Discard any initial low-boiling fractions which may contain residual solvent or volatile impurities.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation and an Rf of ~0.3 for the product.[5]
-
-
Column Preparation:
-
Prepare a silica gel column using the chosen eluent.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed at the top of the column.
-
Carefully load the sample onto the top of the silica gel.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: A flowchart illustrating the general purification workflow for this compound.
Caption: A decision tree for troubleshooting common issues in vacuum distillation.
Caption: Workflow for developing a mobile phase for column chromatography using TLC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Heptane [webbook.nist.gov]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Removal of Residual N-Heptylformamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual N-Heptylformamide from their products.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to remove residual this compound?
A1: The initial approach depends on the properties of your product. A general workflow involves selecting a primary removal technique based on your product's solubility and stability, followed by a secondary drying method to remove trace amounts. Finally, analytical testing is crucial to confirm the residual solvent levels are within your required specifications.
Q2: I am observing poor product recovery after the removal process. What could be the cause?
A2: Poor product recovery can stem from several factors. Your product might have some solubility in the extraction solvent, leading to loss. For chromatographic methods, irreversible binding to the stationary phase can occur. Additionally, product degradation due to harsh conditions (e.g., high temperatures) can also lead to lower yields. It is crucial to optimize the parameters of your chosen method.
Q3: My analytical results still show high levels of this compound after purification. What should I do?
A3: If residual this compound levels remain high, consider the following:
-
Method Inefficiency: The chosen removal technique may not be optimal. Re-evaluate your choice of solvent for extraction or the chromatographic conditions.
-
Incomplete Drying: Trace amounts of the solvent can be persistent. A secondary, more rigorous drying method like high-vacuum drying, possibly at a slightly elevated temperature (if your product is stable), might be necessary.
-
Azeotrope Formation: this compound might form an azeotrope with your solvent system, making it difficult to remove by simple distillation. Consider adding a co-solvent to break the azeotrope.
Q4: Are there any safety concerns when working with this compound?
A4: Yes, this compound is a chemical and should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on handling, personal protective equipment (PPE), and disposal.
Troubleshooting Guides
Issue 1: Difficulty in Selecting a Primary Removal Method
| Scenario | Recommended Action | Rationale |
| Product is a non-polar solid or oil | Consider Liquid-Liquid Extraction with a polar solvent in which this compound is soluble, but your product is not (e.g., water, methanol/water mixtures). | This method leverages the differential solubility of your product and the impurity. |
| Product is a polar solid | Liquid-Liquid Extraction with a non-polar solvent (e.g., heptane, toluene) can be effective. This compound has lower solubility in non-polar solvents.[1] Alternatively, consider Chromatography . | Extraction will partition the this compound into the non-polar phase. Chromatography offers a more selective separation based on polarity differences. |
| Product is soluble in a range of organic solvents | Chromatography (Normal or Reversed-Phase) is likely the most effective method. | This allows for a fine-tuned separation based on the relative affinities of your product and this compound for the stationary phase. |
| Product is a high-boiling point liquid | Azeotropic Distillation or High-Vacuum Distillation could be viable options. | These methods are suitable for separating components with different boiling points. The presence of an azeotrope would necessitate the addition of a third component to facilitate separation. |
Issue 2: Inefficient Removal of this compound by Liquid-Liquid Extraction
| Observation | Potential Cause | Troubleshooting Step |
| High residual solvent after multiple extractions | Poor Partition Coefficient: The solvent system does not effectively separate the product and this compound. | Solvent Screening: Test a range of immiscible solvent pairs to find a system with optimal partitioning. For a non-polar product, try extractions with increasingly polar aqueous phases (e.g., brine, dilute acid/base if the product is stable). For a polar product, test different non-polar organic solvents. |
| Emulsion formation | Similar densities of the two phases or presence of surfactants. | Centrifugation: This can help to break the emulsion. Addition of Salt: Adding a saturated solution of sodium chloride can increase the polarity of the aqueous phase and help break the emulsion. |
Issue 3: Sub-optimal Separation in Chromatography
| Observation | Potential Cause | Troubleshooting Step |
| Co-elution of product and this compound in Reversed-Phase HPLC | Insufficient Resolution: The mobile phase composition is not optimal for separation. | Gradient Optimization: Adjust the gradient slope and the initial/final concentrations of the organic solvent in your mobile phase. Solvent Change: Replace the organic modifier (e.g., acetonitrile for methanol or vice-versa) as this can alter selectivity. |
| Product or impurity strongly retained on a Normal-Phase column | Strong interaction with the stationary phase. | Mobile Phase Modification: Increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., isopropanol in a hexane/ethyl acetate mobile phase). |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for a Non-Polar Product
-
Dissolution: Dissolve the product containing residual this compound in a minimal amount of a non-polar solvent in which it is highly soluble (e.g., heptane, toluene).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a polar solvent in which this compound is expected to be soluble (e.g., deionized water).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower (aqueous) layer.
-
Repeat: Repeat the extraction of the organic layer with fresh polar solvent two to three more times.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual this compound using a validated analytical method (e.g., GC-MS).
Protocol 2: Reversed-Phase Flash Chromatography
-
Column Selection: Choose a C18 reversed-phase flash chromatography column.
-
Sample Preparation: Dissolve the product in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile).
-
Mobile Phase: Prepare a mobile phase system, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile).
-
Loading: Load the sample onto the column.
-
Elution: Run a gradient of increasing organic solvent concentration to elute the components. This compound, being moderately polar, is expected to elute at a different retention time than many organic products.
-
Fraction Collection: Collect fractions and analyze them for the presence of the product and this compound.
-
Pooling and Concentration: Combine the fractions containing the purified product and remove the solvent under reduced pressure.
Protocol 3: Vacuum Drying
-
Sample Preparation: Spread the product thinly on a tray to maximize surface area.
-
Drying Chamber: Place the sample in a vacuum oven.
-
Conditions: Apply a vacuum (e.g., <1 mbar) and adjust the temperature. The temperature should be high enough to facilitate solvent removal but low enough to prevent product degradation. For high-boiling point amides, a temperature range of 40-60°C can be a starting point, but this needs to be determined experimentally based on the product's thermal stability.
-
Duration: Dry for a sufficient period (e.g., 12-48 hours), monitoring the residual solvent levels periodically until they meet the required specification.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol [2] |
| IUPAC Name | This compound[2] |
Table 2: Estimated Solubility of this compound (Qualitative)
| Solvent | Polarity | Expected Solubility |
| Water | High | Miscible/Highly Soluble |
| Methanol | High | Miscible/Highly Soluble |
| Ethanol | High | Miscible/Highly Soluble |
| Acetonitrile | High | Soluble |
| Dichloromethane | Medium | Soluble |
| Ethyl Acetate | Medium | Moderately Soluble |
| Toluene | Low | Sparingly Soluble |
| Heptane | Low | Sparingly Soluble/Insoluble |
Table 3: Analytical Method Parameters for Residual this compound Analysis
Note: This is a starting point for method development. The parameters will need to be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Starting Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial: 50 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 35-300 amu |
Visualizations
References
Troubleshooting low yields in N-Heptylformamide-mediated reactions
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving N-Heptylformamide as a solvent or reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks?
A1: Low yields can stem from several factors. Start by verifying the following:
-
Reagent Purity: Ensure the this compound and all other starting materials are of high purity and anhydrous, if required by the reaction chemistry. Impurities can poison catalysts or lead to side reactions.
-
Inert Atmosphere: For moisture- or air-sensitive reactions, confirm that your glassware was properly dried and that the inert atmosphere (e.g., Argon or Nitrogen) was maintained throughout the setup and reaction.
-
Stoichiometry: Double-check all calculations and measurements for reagents. An incorrect molar ratio is a frequent cause of incomplete conversion.
-
Reaction Temperature: Verify that the internal reaction temperature was maintained at the specified value. Inconsistent heating can lead to the formation of byproducts or decomposition.
-
Workup Procedure: Product can be lost during the workup phase. Check for potential issues such as product solubility in the aqueous layer, volatility, or decomposition upon exposure to acid/base washes.[1]
Q2: Could the this compound itself be the problem? How can I assess its quality?
A2: Yes, the quality of the formamide is critical. This compound, like other formamides, can degrade over time.
-
Decomposition: Upon heating, formamides can decompose. Formamide itself decomposes into carbon monoxide and ammonia above 100 °C, and this process can be accelerated by catalysts.[2] While this compound has a higher boiling point, thermal stability should be considered. The presence of decomposition products can inhibit the desired reaction.
-
Hydrolysis: The presence of water can lead to hydrolysis, forming heptylamine and formic acid. These impurities can alter the pH and participate in unwanted side reactions.
-
Purity Check: If you suspect degradation, consider obtaining a fresh bottle or purifying the solvent. A common method for purifying formamides is vacuum distillation.
Q3: I am using this compound in a Vilsmeier-Haack reaction and getting a low yield. What should I investigate?
A3: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent from a substituted formamide and a halogenating agent like phosphorus oxychloride (POCl₃).[3] Low yields are often traced to issues with this reagent's formation or reactivity.
-
Reagent Quality: The formamide must be anhydrous. Any moisture will rapidly quench the POCl₃ and the Vilsmeier reagent. Similarly, ensure the POCl₃ is fresh, as it is also highly sensitive to moisture.
-
Vilsmeier Reagent Formation: This step is typically performed at a low temperature (e.g., 0 °C) before adding the substrate.[4] Allowing the temperature to rise prematurely can cause reagent decomposition.
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds, such as anilines or phenols.[3][5] If your substrate is electron-deficient, the reaction will be sluggish and may require higher temperatures or longer reaction times, which in turn can lead to decomposition.
-
Workup: The intermediate iminium salt must be hydrolyzed to the final aldehyde or ketone product during workup.[3] Ensure the hydrolysis conditions (e.g., aqueous sodium acetate buffer) are appropriate and that the product is stable under these conditions.
Q4: Can this compound participate in side reactions other than its intended role?
A4: Yes. Besides decomposition, this compound can act as a source for various functional groups. While often used as a formylating agent (CHO source), its components can be involved in other pathways, especially under harsh conditions or with certain catalysts.[6] For example, the amide bond can be cleaved, leading to heptylamine, which can act as a nucleophile and generate byproducts.
Troubleshooting Guides
Guide 1: General Troubleshooting for Low Conversion
This guide follows a logical progression from the most to least likely causes of low starting material conversion.
Caption: Workflow for troubleshooting low reaction conversion.
Guide 2: Investigating Potential Causes of Low Yield
This diagram illustrates the relationships between common experimental parameters and potential negative outcomes.
Caption: Relationship between experimental factors and low yield.
Quantitative Data
While specific data for this compound is scarce, the following tables, adapted from studies on analogous formylation reactions, illustrate how reaction parameters can influence yield. These should be used as a starting point for optimization.
Table 1: Effect of Solvent and Temperature on N-Formylation Yield
| Entry | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N,N-Dimethylformamide (DMF) | 80 | 12 | 75 |
| 2 | Aniline | This compound (analogous) | 80 | 12 | Expected: Similar |
| 3 | Aniline | This compound (analogous) | 100 | 8 | Expected: Higher |
| 4 | 4-Nitroaniline | N,N-Dimethylformamide (DMF) | 100 | 24 | 40 |
| 5 | 4-Nitroaniline | This compound (analogous) | 120 | 24 | Expected: Potentially higher due to temp |
Note: Data for this compound is extrapolated based on trends observed for other formamide solvents like DMF. Higher boiling points may allow for higher reaction temperatures, potentially increasing rates for less reactive substrates.
Table 2: Influence of Catalyst Loading in a Formylation Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnO | 10 | 70 | 6 | 85 |
| 2 | ZnO | 25 | 70 | 2 | 92 |
| 3 | ZnO | 50 | 70 | 1 | 95 |
| 4 | I₂ | 1 | 70 | 5 | 88 |
| 5 | I₂ | 5 | 70 | 2 | 96 |
Source: Adapted from studies on Lewis acid-catalyzed formylations.[7] This demonstrates that optimizing catalyst loading can significantly improve both reaction time and yield.
Experimental Protocols
Protocol 1: General Procedure for N-Formylation of an Aniline Derivative
This protocol provides a representative method for the N-formylation of an aromatic amine using this compound as the formylating agent, based on common literature procedures for similar reactions.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (10-20 eq, acting as reagent and solvent)
-
Formic Acid (optional co-catalyst, 1.2 eq)
-
Toluene or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline derivative (e.g., 10 mmol).
-
Add this compound (e.g., 15 mL, ~100 mmol).
-
(Optional) If using a catalyst, add formic acid (12 mmol).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The high boiling point of this compound allows for higher temperatures than DMF.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of toluene.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product may contain residual this compound. Purify the product by column chromatography or recrystallization to obtain the desired N-formylated product.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Formamide - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Heptylformamide Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Heptylformamide at high temperatures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when heating this compound?
When subjected to elevated temperatures, this compound, like other N-alkylformamides, can undergo thermal decomposition. This can lead to the formation of various degradation products, potentially impacting the integrity of your experiment, the purity of your product, and posing safety hazards. The primary decomposition pathways are understood to be analogous to those of formamide, which include dehydration, decarbonylation, and dehydrogenation.
Q2: What are the likely decomposition products of this compound at high temperatures?
-
Decarbonylation products: Heptylamine and carbon monoxide.
-
Dehydration products: Heptylnitrile and water.
-
Dehydrogenation products: N-heptenylformamide and hydrogen gas.
Further fragmentation and side reactions may also occur at very high temperatures.
Q3: At what temperature does this compound start to decompose?
The exact onset of decomposition for this compound has not been extensively published. However, based on the behavior of similar long-chain N-alkylamides, it is advisable to handle it with caution at temperatures exceeding 150°C. For precise determination of the decomposition temperature in your specific experimental setup, it is highly recommended to perform a thermogravimetric analysis (TGA).
Q4: How can I experimentally determine the thermal stability of my this compound sample?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for assessing thermal stability.
-
TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition.
-
DSC measures the heat flow into or out of a sample as it is heated, providing information on phase transitions (like melting and boiling) and exothermic or endothermic decomposition processes.
Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in my reaction involving this compound at high temperature. | The reaction temperature may be exceeding the thermal stability limit of this compound, leading to its decomposition and the formation of reactive byproducts. | 1. Determine the thermal stability of your this compound sample using TGA. 2. If possible, lower the reaction temperature. 3. Consider using a more thermally stable solvent if this compound is being used as one. 4. Analyze the side products to identify potential decomposition pathways. |
| Discoloration (yellowing or browning) of this compound upon heating. | This is often an initial sign of thermal decomposition. | 1. Immediately reduce the temperature. 2. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. 3. Purify the this compound before use to remove any impurities that might catalyze decomposition. |
| Inconsistent reaction outcomes when using this compound from different batches. | Different batches may have varying levels of impurities which can affect thermal stability. | 1. Characterize the purity of each batch before use. 2. Perform TGA/DSC on each new batch to establish its specific thermal stability profile. 3. Store this compound under appropriate conditions (cool, dry, and dark) to prevent degradation over time. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general overview of thermal analysis data that can be obtained and should be determined for your specific sample.
| Parameter | Typical Range for Long-Chain N-Alkylamides | Method of Determination |
| Onset of Decomposition (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) |
| Melting Point (Tm) | Varies with chain length | Differential Scanning Calorimetry (DSC) |
| Boiling Point (Tb) | Varies with chain length | Differential Scanning Calorimetry (DSC) / Ebulliometry |
| Enthalpy of Decomposition (ΔHdecomp) | Varies | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition of this compound.
Materials:
-
This compound sample
-
TGA instrument
-
High-purity nitrogen or argon gas
-
TGA sample pans (aluminum or platinum)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Tare an empty TGA sample pan.
-
Accurately weigh 5-10 mg of the this compound sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 400°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline with the tangent of the decomposition curve.
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions (e.g., melting, boiling, decomposition) and their associated enthalpies.
Materials:
-
This compound sample
-
DSC instrument
-
High-purity nitrogen or argon gas
-
DSC sample pans (hermetically sealed aluminum pans are recommended for liquids)
-
Crimping press for sealing pans
Procedure:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium for temperature and enthalpy).
-
Tare an empty hermetically sealed DSC pan.
-
Pipette 2-5 mg of the this compound sample into the pan and hermetically seal it.
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the cell with the inert gas at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition temperature (as determined by TGA, e.g., 350°C) at a constant heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition) peaks.
Visualizations
Caption: Anticipated thermal decomposition pathways of this compound.
Caption: Workflow for assessing the thermal stability of this compound.
Preventing decomposition of N-Heptylformamide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Heptylformamide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by the N-formylation of n-heptylamine. Common methods include reaction with formic acid, often with azeotropic removal of water, or the use of other formylating agents.
Q2: What are the primary decomposition pathways for this compound during synthesis?
A2: The primary decomposition pathways for this compound, like other N-alkylformamides, are hydrolysis and thermal decomposition. Hydrolysis, which can be catalyzed by acids or bases, reverts the molecule to n-heptylamine and formic acid.[1][2][3] Thermal decomposition may occur at elevated temperatures, leading to various breakdown products.
Q3: What are the likely byproducts in the synthesis of this compound?
A3: Besides unreacted starting materials, potential byproducts can arise from side reactions. If the reaction temperature is too high, thermal degradation can occur. In the presence of water, hydrolysis will lead to the formation of n-heptylamine and formic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts or a slight excess of the formylating agent are used.- Increase reaction time and monitor progress by TLC or GC-MS. |
| Hydrolysis of the product. | - Use a Dean-Stark trap or other methods to remove water formed during the reaction, especially when using formic acid.[4]- Work under anhydrous conditions if using other formylating agents. | |
| Presence of n-heptylamine impurity in the final product | Incomplete reaction or product hydrolysis. | - Drive the reaction to completion by removing water azeotropically.- Purify the crude product by fractional distillation under reduced pressure to separate the higher-boiling this compound from the more volatile n-heptylamine.[5] |
| Product discoloration (yellowing) | Thermal decomposition. | - Avoid excessive heating during synthesis and purification. Maintain the recommended reaction temperature.- If distillation is required, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[5] |
| Formation of unknown impurities | Side reactions due to harsh conditions. | - Optimize reaction temperature and time. Harsher conditions can lead to side product formation.- Ensure the purity of starting materials (n-heptylamine and formic acid). |
Experimental Protocols
Synthesis of this compound using Formic Acid with Azeotropic Water Removal
This protocol is based on general methods for the N-formylation of primary amines with formic acid.[4][6]
Materials:
-
n-Heptylamine
-
Formic acid (85-98%)
-
Toluene (or another suitable solvent for azeotropic removal of water, e.g., benzene or xylene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and heating mantle.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine n-heptylamine (1.0 eq) and toluene.
-
Add formic acid (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by fractional distillation under reduced pressure.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Decomposition Pathways of this compound
Caption: Diagram illustrating the main decomposition routes for this compound.
References
Technical Support Center: Optimizing Reactant Solubility in N-Heptylformamide
Welcome to the technical support center for improving the solubility of reactants in N-Heptylformamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solvent with a dual character. Its formamide group (-CONH) is polar and capable of hydrogen bonding, making it a good solvent for polar compounds. However, the presence of the long C7 alkyl (heptyl) chain introduces significant non-polar character. This means that while it can dissolve a range of polar reactants, its overall polarity is moderate. The principle of "like dissolves like" is a useful starting point; compounds with similar polarity to this compound are more likely to dissolve.
Q2: My reactant is poorly soluble in this compound. What is the first thing I should try?
A2: The first and often simplest approach is to gently heat the mixture while stirring. For many compounds, solubility increases with temperature.[1][2] However, be mindful of the thermal stability of your reactants, as some may decompose at elevated temperatures. It is recommended to increase the temperature incrementally and monitor for any signs of degradation.
Q3: Can I use a co-solvent to improve the solubility of my reactant?
A3: Yes, using a co-solvent is a very effective technique. A co-solvent is a substance added to the primary solvent to increase the solubility of a solute. The key is to choose a co-solvent that is miscible with this compound and in which your reactant has high solubility. By creating a solvent blend, you can fine-tune the polarity of the medium to better match that of your reactant.
Q4: How do I select an appropriate co-solvent for this compound?
A4: A powerful tool for selecting co-solvents is the use of Hansen Solubility Parameters (HSP). These parameters break down the overall solubility properties of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible. By estimating the HSP of your reactant and this compound, you can identify co-solvents that will bring the overall HSP of the solvent mixture closer to that of your reactant.
Troubleshooting Guide
Issue: Reactant precipitates out of solution upon cooling.
Cause: The reactant has a steep temperature-solubility profile in this compound.
Solutions:
-
Maintain Elevated Temperature: If the subsequent reaction can be performed at a higher temperature, maintain the heat throughout the process.
-
Use a Co-solvent: Introduce a co-solvent in which the reactant has higher solubility at room temperature. This will lower the crystallization temperature. Refer to the co-solvent selection guide below.
-
Hot Filtration: If the precipitation is due to insoluble impurities, perform a hot filtration of the saturated solution to remove the impurities before allowing the solution to cool for the desired reaction.
Issue: Reactant remains as a solid suspension even with heating.
Cause: The intrinsic solubility of the reactant in this compound is very low.
Solutions:
-
Particle Size Reduction: Decrease the particle size of your solid reactant through grinding or milling.[3] This increases the surface area available for solvation.
-
Co-solvency: This is often the most effective solution. Experiment with different co-solvents at varying concentrations. A good starting point is to add the co-solvent in 10% (v/v) increments.
-
Change of Solvent: If extensive efforts with co-solvents fail, this compound may not be a suitable solvent for your reactant. Consider a different solvent system based on the polarity of your reactant.
Data Presentation
Estimated Hansen Solubility Parameters for this compound
To aid in the selection of suitable co-solvents, the Hansen Solubility Parameters (HSP) for this compound have been estimated using the group contribution method of Stefanis and Panayiotou.
| Parameter | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Value (MPa½) | 16.8 | 9.5 | 10.1 |
Predicted Miscibility of this compound with Common Solvents
Based on the estimated HSP, the miscibility of this compound with common laboratory solvents has been predicted. The HSP distance (Ra) is a measure of how different two solvents are; a smaller Ra value indicates a higher likelihood of miscibility. A common threshold for miscibility is an Ra value below 7.0.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) from this compound | Predicted Miscibility |
| This compound (Estimated) | 16.8 | 9.5 | 10.1 | 0.0 | - |
| Acetone | 15.5 | 10.4 | 7.0 | 3.5 | Miscible |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.7 | Immiscible |
| Benzene | 18.4 | 0.0 | 2.0 | 13.3 | Immiscible |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 7.1 | Borderline |
| Chloroform | 17.8 | 3.1 | 5.7 | 8.2 | Immiscible |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 13.9 | Immiscible |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | 6.3 | Miscible |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.4 | Miscible |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.2 | Borderline |
| Ethanol | 15.8 | 8.8 | 19.4 | 9.4 | Immiscible |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.7 | Miscible |
| Heptane | 15.3 | 0.0 | 0.0 | 14.2 | Immiscible |
| Hexane | 14.9 | 0.0 | 0.0 | 14.2 | Immiscible |
| Isopropanol | 15.8 | 6.1 | 16.4 | 7.5 | Borderline |
| Methanol | 15.1 | 12.3 | 22.3 | 12.7 | Immiscible |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Miscible |
| Toluene | 18.0 | 1.4 | 2.0 | 11.8 | Immiscible |
| Water | 15.5 | 16.0 | 42.3 | 33.1 | Immiscible |
Experimental Protocols
Protocol for Improving Solubility via Co-solvency
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Initial Assessment: Attempt to dissolve a small amount of your reactant in pure this compound at room temperature and with gentle heating. Note the approximate solubility.
-
Co-solvent Selection: Based on the predicted miscibility table and the known solubility of your reactant in other solvents, select 2-3 potential co-solvents. Prioritize those with a low HSP distance to this compound (e.g., DMF, THF, DCM, Ethyl Acetate).
-
Titration: To a suspension of your reactant in a known volume of this compound, add the selected co-solvent dropwise or in small aliquots (e.g., 1-5% v/v) with constant stirring.
-
Observation: After each addition, stir for a few minutes and observe any changes in solubility. Note the volume of co-solvent required to achieve complete dissolution.
-
Heating: If the reactant is still not fully dissolved at room temperature, gently heat the mixture.
-
Optimization: Repeat the process with different co-solvents and varying ratios to find the optimal solvent system that provides the desired solubility with the minimum amount of co-solvent.
Visualizations
References
Technical Support Center: N-Heptylformamide Viscosity Management
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the viscosity of N-Heptylformamide in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the viscosity of this compound?
Currently, there is no standardized, publicly available data for the absolute viscosity of this compound. However, based on its molecular structure as an N-alkylformamide, it is expected to be a viscous liquid at room temperature. The viscosity of liquids like this compound is primarily influenced by intermolecular forces, such as hydrogen bonding.
Q2: How does temperature affect the viscosity of this compound?
For most liquids, viscosity decreases as temperature increases.[1] This is because higher temperatures provide molecules with more thermal energy to overcome the intermolecular forces that cause resistance to flow.[1] While specific data for this compound is unavailable, this general principle is expected to apply.
Q3: Can I reduce the viscosity of this compound by mixing it with a solvent?
Yes, dissolving this compound in a less viscous, miscible solvent is an effective way to reduce the overall viscosity of the solution. The extent of viscosity reduction will depend on the chosen solvent and its concentration.
Q4: What are common problems associated with high viscosity of this compound in the lab?
High viscosity can lead to several experimental challenges, including:
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Inaccurate and imprecise liquid handling (pipetting and dispensing).[2][3]
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Difficulties in pumping and maintaining consistent flow rates in automated systems.[4]
-
Challenges in achieving homogeneous mixing with other reagents.
-
Potential for instrument blockages in systems with narrow tubing.[5]
Troubleshooting Guide
Issue 1: Inaccurate Pipetting and Liquid Handling
Symptoms:
-
Inconsistent volumes dispensed.
-
Air bubbles in the pipette tip.[3]
-
Liquid clinging to the outside of the tip.
Solutions:
-
Adjust Pipetting Technique:
-
Reverse Pipetting: Aspirate more liquid than needed and then dispense the desired volume. This technique is particularly effective for viscous liquids.[3]
-
Slow Aspiration and Dispensing: Reduce the speed of both aspirating and dispensing to minimize turbulence and shear stress.[2] A speed of 5-10 µl/s can be a good starting point.[2]
-
Tip Touching: Dispense the liquid with the pipette tip touching the wall of the receiving vessel to help pull the liquid from the tip.[3]
-
-
Use Appropriate Pipette Tips:
-
Wide-bore tips: These tips have a larger opening, which reduces the resistance to flow.
-
Positive-displacement pipettes: These are recommended for highly viscous liquids as they use a piston that is in direct contact with the liquid, eliminating issues with air gaps and ensuring accurate dispensing.[5]
-
-
Implement Delays: Introduce a short delay after aspiration and before dispensing to allow the liquid to fully equilibrate in the tip.[2]
Issue 2: Problems with Pumping and Flow Rate
Symptoms:
-
Inconsistent or pulsed flow from a syringe pump.[4]
-
Stalling of the pump motor.
-
Higher than expected back pressure in the system.
Solutions:
-
Optimize Pump Settings:
-
Use a lower flow rate to reduce the pressure required to move the liquid.
-
Ensure the pump has sufficient force to handle viscous fluids.[4]
-
-
Modify the Experimental Setup:
-
Increase the diameter of the tubing to reduce flow resistance.
-
Shorten the length of the tubing where possible.
-
-
Temperature Control:
-
Gently warm the this compound and the tubing to decrease its viscosity. Heated syringe sleeves can be used for this purpose.[4]
-
Issue 3: Inefficient Mixing
Symptoms:
-
Visible striations or layers in the solution.
-
Inconsistent reaction rates or assay results.
Solutions:
-
Enhance Agitation:
-
Use a more vigorous mixing method, such as a vortex mixer or an overhead stirrer, as opposed to a standard magnetic stir bar.
-
-
Incremental Addition: Add the more viscous component (this compound) slowly to the less viscous component while actively mixing.
-
Solvent Addition: If compatible with the experiment, pre-diluting the this compound in a suitable solvent can significantly improve mixing efficiency.
Data Presentation: Viscosity of Related Formamides
While data for this compound is not available, the following tables provide viscosity data for related formamides to illustrate the effects of temperature and solvent composition.
Table 1: Effect of Temperature on the Viscosity of Formamide in Aqueous Solutions
| Temperature (K) | Mole Fraction of Formamide | Viscosity (mPa·s) |
| 303.15 | 0.2 | ~1.2 |
| 313.15 | 0.2 | ~0.9 |
| 323.15 | 0.2 | ~0.7 |
| 303.15 | 0.8 | ~2.5 |
| 313.15 | 0.8 | ~2.0 |
| 323.15 | 0.8 | ~1.6 |
| Data derived from trends described in[6] |
Table 2: Effect of Solvent Composition on the Viscosity of Formamide Solutions at 298.15 K
| Solvent System | Mole Fraction of Acetonitrile | Viscosity of Mixture (mPa·s) |
| Methanol + Acetonitrile | 0.0 | ~0.54 |
| Methanol + Acetonitrile | 0.5 | ~0.40 |
| Methanol + Acetonitrile | 1.0 | ~0.34 |
| Water + Acetonitrile | 0.0 | ~0.89 |
| Water + Acetonitrile | 0.4 | ~0.75 |
| Water + Acetonitrile | 1.0 | ~0.34 |
| Data derived from trends described in[7][8] |
Experimental Protocols
Protocol 1: Temperature-Based Viscosity Reduction
-
Determine Temperature Range: Identify a safe temperature range for your experiment that will not compromise the stability of this compound or other reagents.
-
Setup Temperature Control: Use a water bath, heating block, or a temperature-controlled chamber to maintain a consistent, elevated temperature for the this compound reservoir and relevant tubing.[4]
-
Equilibration: Allow the this compound to thermally equilibrate at the set temperature for at least 30 minutes before starting your experiment.
-
Monitoring: Continuously monitor the temperature throughout the experiment to ensure consistency.
-
Cool Down: Safely cool the apparatus after the experiment is complete.
Protocol 2: Solvent Screening for Viscosity Reduction
-
Solvent Selection: Choose a selection of low-viscosity solvents that are chemically compatible with your experimental system. Consider factors like polarity and potential for side reactions.
-
Miscibility Test: In a small vial, mix this compound with the chosen solvent in the desired ratio (e.g., 1:1, 1:2) to confirm miscibility. A homogenous solution should form without phase separation.
-
Viscosity Measurement (Optional): If a viscometer is available, measure the viscosity of the different solvent mixtures to quantitatively determine the most effective solvent for viscosity reduction.
-
Performance Test: Test the chosen this compound/solvent mixture in your experimental setup (e.g., pipetting, pumping) to confirm that the viscosity-related issues have been resolved.
-
Validation: Ensure that the addition of the solvent does not negatively impact your experimental outcome (e.g., reaction kinetics, assay sensitivity).
Visualizations
Caption: Troubleshooting workflow for this compound viscosity issues.
Caption: Relationship between parameters, viscosity, and experimental outcomes.
References
Technical Support Center: N-Heptylformamide Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N-Heptylformamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the direct formylation of heptylamine with formic acid and the Leuckart reaction.
-
Direct Formylation: This method involves the reaction of heptylamine with formic acid, typically with azeotropic removal of water to drive the reaction to completion. It is often favored for its relatively mild conditions and simple work-up.
-
Leuckart Reaction: This reaction utilizes ammonium formate or formamide as both the formylating and reducing agent to convert a carbonyl compound (in this case, heptanal) to the corresponding formamide. It is a robust method but may require higher temperatures.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Efficient Water Removal: In the direct formylation method, inefficient removal of water at a larger scale can lead to lower yields and incomplete reactions.
-
Impurity Profile Management: The types and quantities of impurities can change with scale, necessitating adjustments to the purification strategy.
-
Homogeneity of the Reaction Mixture: Ensuring proper mixing on a larger scale is crucial for consistent reaction progress and to avoid localized overheating.
-
Work-up and Purification: Handling larger volumes during extraction, washing, and distillation requires specialized equipment and optimized procedures to minimize product loss.
Q3: What are the expected key impurities in this compound synthesis?
A3: Key impurities can include unreacted starting materials (heptylamine, formic acid), di-formylated products, and byproducts from side reactions. In the Leuckart reaction, N-formylated byproducts can also be generated.[3] The specific impurity profile can be influenced by the reaction conditions.
Q4: How can I improve the yield of the direct formylation reaction?
A4: To improve the yield of the direct formylation of heptylamine with formic acid, consider the following:
-
Azeotropic Water Removal: Use a Dean-Stark apparatus with a suitable solvent like toluene or xylene to continuously remove water, which is a byproduct of the reaction.[4]
-
Stoichiometry Control: Carefully control the molar ratio of formic acid to heptylamine. An excess of formic acid can sometimes lead to side reactions.
-
Catalyst: While often not necessary, the use of a mild acid catalyst can sometimes accelerate the reaction.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Monitoring the reaction progress by TLC or GC can help determine the optimal endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to inefficient water removal (Direct Formylation). | Ensure the Dean-Stark trap is functioning correctly and that the solvent is refluxing at the appropriate rate to facilitate azeotropic removal of water.[4] |
| Suboptimal reaction temperature. | Verify and adjust the reaction temperature. For the Leuckart reaction, temperatures are typically between 120-165°C.[2] | |
| Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to ensure it has gone to completion. | |
| High Impurity Levels | Side reactions due to excessive temperature. | Lower the reaction temperature and monitor for improvements in the impurity profile. |
| Incorrect stoichiometry of reactants. | Re-evaluate and precisely measure the molar ratios of the reactants. | |
| Degradation during work-up. | Minimize the time the product is exposed to high temperatures or acidic/basic conditions during purification. | |
| Product is a Dark Color | Thermal degradation of starting materials or product. | Reduce the reaction temperature and/or reaction time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Presence of colored impurities from starting materials. | Ensure the purity of the starting materials before beginning the reaction. | |
| Difficulty with Purification by Distillation | Product decomposition at high temperatures. | Perform the distillation under reduced pressure to lower the boiling point of this compound. |
| Inefficient separation of impurities. | Use a fractionating column with sufficient theoretical plates for the distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Formylation
Materials:
-
Heptylamine (1.0 mol)
-
Formic acid (1.1 mol)
-
Toluene (500 mL)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add heptylamine and toluene.
-
Begin stirring and slowly add the formic acid to the mixture.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Leuckart Reaction
Materials:
-
Heptanal (1.0 mol)
-
Ammonium formate (2.5 mol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine heptanal and ammonium formate.
-
Heat the mixture to 160-165°C with vigorous stirring.
-
Maintain this temperature for 6-8 hours. The reaction mixture will become more homogeneous as the reaction progresses.
-
Monitor the reaction by GC to follow the disappearance of the heptanal.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the excess ammonium formate and any formamide byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis scale-up.
References
Technical Support Center: Monitoring Reactions in N-Heptylformamide
Welcome to the technical support center for analytical techniques in N-Heptylformamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of monitoring chemical reactions in this high-boiling point, polar aprotic solvent. Find troubleshooting guides and frequently asked questions (FAQs) below to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a reaction solvent for analytical monitoring?
A1: this compound presents several challenges due to its physical properties:
-
High Boiling Point: Its high boiling point can complicate sample preparation for techniques like HPLC-MS, as solvent removal can be difficult and may lead to the loss of volatile analytes.
-
Viscosity: Increased viscosity can lead to broader peaks in NMR spectroscopy and higher backpressure in HPLC systems.
-
Polarity: As a polar aprotic solvent, it can influence reaction mechanisms and analyte solubility, which must be considered when developing analytical methods.
-
Amide Group: The amide functionality can exhibit restricted rotation around the C-N bond, potentially leading to complex or broadened signals in NMR spectra.
Q2: Which analytical techniques are most suitable for in-situ monitoring of reactions in this compound?
A2: In-situ (in the reaction vessel) monitoring is highly advantageous for gaining real-time kinetic and mechanistic data. The most suitable techniques are:
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Using an Attenuated Total Reflectance (ATR) probe, FTIR can directly monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While requiring specialized flow-NMR setups for true in-situ analysis, NMR provides detailed structural information about reactants, intermediates, and products.
Troubleshooting Guides
NMR Spectroscopy
Issue 1: Broad or distorted peaks in the 1H NMR spectrum.
-
Possible Cause: High viscosity of the reaction mixture. Viscous samples can lead to inefficient molecular tumbling, resulting in broader spectral lines.
-
Troubleshooting Steps:
-
Elevated Temperature Acquisition: Gently heating the sample can decrease viscosity and improve peak shape. Be mindful of potential degradation of thermally sensitive compounds.
-
Dilution: If possible without significantly affecting the reaction, dilute the sample with a suitable deuterated solvent to reduce viscosity.
-
Use of a High-Resolution Magic Angle Spinning (HR-MAS) NMR Probe: For extremely viscous samples, HR-MAS can average out the effects of slow tumbling and provide sharper signals.
-
Issue 2: Difficulty in distinguishing between reactant and product signals due to overlapping peaks.
-
Possible Cause: The complex nature of the reaction mixture and the presence of the this compound solvent signals.
-
Troubleshooting Steps:
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm structural assignments.
-
Solvent Suppression: If the solvent signals are obscuring analytes of interest, use appropriate solvent suppression pulse sequences.
-
Selective 1D Experiments: Techniques like 1D NOESY or TOCSY can be used to selectively excite and observe specific protons, helping to deconvolute complex spectra.
-
HPLC-MS
Issue 1: High backpressure in the HPLC system.
-
Possible Cause: Injection of a sample with high viscosity due to the presence of this compound.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the reaction aliquot with a solvent that is miscible with both this compound and the mobile phase.
-
Solvent Exchange: Evaporate the this compound under high vacuum and reconstitute the residue in the mobile phase or a weaker solvent. This is often the most effective method but carries the risk of losing volatile components.
-
Optimize HPLC Method: Use a column with a larger particle size or a wider internal diameter to reduce backpressure.
-
Issue 2: Carryover of this compound in subsequent injections.
-
Possible Cause: The high boiling point and polarity of this compound can cause it to adhere to the injector and other parts of the HPLC system.
-
Troubleshooting Steps:
-
Injector Rinse: Use a strong, appropriate solvent in the autosampler's wash cycle to effectively clean the needle and injection port between runs.
-
Blank Injections: Run blank injections with a strong solvent after samples with high concentrations of this compound to flush the system.
-
System Flush: Periodically flush the entire HPLC system with a strong solvent to remove any accumulated residue.
-
FTIR Spectroscopy
Issue 1: Poor signal-to-noise ratio or inconsistent spectra with an in-situ ATR probe.
-
Possible Cause: Incomplete contact between the reaction mixture and the ATR crystal, or fouling of the crystal surface.
-
Troubleshooting Steps:
-
Ensure Proper Immersion: Make sure the ATR probe is fully and consistently immersed in the reaction mixture.
-
Agitation: Ensure adequate stirring of the reaction to maintain a homogeneous mixture at the probe surface.
-
Probe Cleaning: After each experiment, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) to remove any adsorbed material. For stubborn residues from amide solvents, a more rigorous cleaning with a solvent like DMSO followed by a thorough rinse may be necessary.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Data not readily available, expected to be high (>200 °C) |
| Viscosity | Data not readily available, expected to be higher than lower amides |
Table 2: Comparison of Analytical Techniques for Reaction Monitoring in this compound
| Technique | Advantages | Disadvantages | Best For |
| NMR | Provides detailed structural information. Quantitative. | Lower sensitivity. Can be affected by viscosity. May require deuterated solvent for locking and shimming. | Mechanistic studies, identification of intermediates and byproducts. |
| HPLC-MS | High sensitivity and selectivity. Can separate complex mixtures. | Not ideal for in-situ monitoring. Sample preparation can be challenging. Potential for carryover. | Quantifying reaction conversion and product purity. |
| FTIR (ATR) | Real-time, in-situ monitoring. No sample preparation required for in-situ. | Provides functional group information, not detailed structure. Less sensitive than HPLC-MS. | Tracking reaction kinetics and identifying the onset and completion of reactions. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis from a Reaction in this compound
-
Aliquot Withdrawal: At a specific time point, carefully withdraw a representative aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot by adding it to a vial containing a suitable quenching agent or by rapidly cooling it.
-
Solvent Removal (Option A - Preferred):
-
Place the aliquot in a small vial.
-
Connect the vial to a high-vacuum line (Schlenk line).
-
Gently heat the vial (e.g., in a water bath at 40-60 °C) to facilitate the evaporation of this compound.
-
Once the solvent is removed, dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
-
Dilution (Option B - Quicker, less ideal):
-
Dilute the aliquot directly with a deuterated solvent (e.g., 0.5 mL of DMSO-d6). Note that the large solvent signal from this compound will still be present.
-
-
Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.
Protocol 2: In-situ Reaction Monitoring using ATR-FTIR
-
Setup: Securely mount the ATR-FTIR probe in the reaction vessel, ensuring the crystal is fully submerged in the reaction medium.
-
Background Spectrum: Before initiating the reaction, collect a background spectrum of the reaction solvent (this compound) and any starting materials that are present at time zero.
-
Reaction Initiation: Start the reaction (e.g., by adding a reagent or increasing the temperature).
-
Data Collection: Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the absorbance of characteristic peaks of the reactants and the increase in the absorbance of characteristic peaks of the product(s) over time to generate a reaction profile.
Mandatory Visualization
Caption: Workflow for preparing and analyzing a reaction sample from this compound using NMR spectroscopy.
Caption: Troubleshooting logic for addressing high backpressure issues in HPLC when using this compound.
Validation & Comparative
A Comparative Guide to N-Heptylformamide and DMF as Solvents in Organic Synthesis
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction rate. Dimethylformamide (DMF) has long been a workhorse solvent, prized for its high polarity and ability to dissolve a wide range of organic and inorganic compounds. However, growing concerns over its toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This guide provides a comparative overview of N-Heptylformamide and the widely used DMF, offering insights into their physical properties, safety profiles, and applications in common organic reactions.
Physicochemical and Safety Properties: A Head-to-Head Comparison
A clear understanding of a solvent's physical and safety characteristics is paramount for its effective and safe use in the laboratory. The following table summarizes the key properties of this compound and DMF.
| Property | This compound | Dimethylformamide (DMF) |
| Molecular Formula | C8H17NO[1] | C3H7NO |
| Molecular Weight | 143.23 g/mol [1] | 73.09 g/mol |
| Boiling Point | 153 - 156 °C[2][3] | 153 °C |
| Melting Point | -23 °C[2][3] | -61 °C |
| Density | 0.774 g/mL[3] | 0.944 g/mL |
| Appearance | Clear liquid[2] | Colorless liquid |
| Solubility in Water | 100 g/L (20 °C)[2][3] | Miscible |
| Flash Point | 44 °C[2][3] | 58 °C |
| Key Safety Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Flammable liquid and vapor. May damage fertility or the unborn child. Harmful if swallowed or in contact with skin. Causes serious eye irritation. |
Performance in Organic Synthesis: The Data Gap for this compound
While DMF is a well-established solvent with a vast body of literature detailing its application in numerous organic transformations, there is a significant lack of published experimental data on the use of this compound as a solvent in common organic reactions such as Suzuki couplings, amide bond formations, and Heck reactions. This information gap currently prevents a direct, data-driven comparison of their performance in terms of reaction yields, purity of products, and reaction kinetics.
Experimental Protocols in DMF
Herein, we provide established experimental protocols for three widely used reactions in organic synthesis, employing DMF as the solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis.
Reaction: Cross-coupling of an aryl halide with an arylboronic acid.
Experimental Protocol:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.03 mmol).
-
Add a base, typically an aqueous solution of 2M Na2CO3 (2.0 mmol).
-
Add DMF (5 mL) as the solvent.
-
The reaction mixture is then heated, typically to 80-100 °C, under an inert atmosphere (e.g., nitrogen or argon) and stirred for a period ranging from 2 to 24 hours, while monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction in DMF.
Amide Bond Formation
The formation of amide bonds is fundamental in the synthesis of peptides, pharmaceuticals, and polymers.
Reaction: Coupling of a carboxylic acid and an amine.
Experimental Protocol:
-
Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL).
-
Add a coupling agent, such as HATU (1.1 mmol), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
The organic layer is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by crystallization or column chromatography.
References
N-Heptylformamide vs. N-Methylformamide: A Comparative Guide for Researchers
In the landscape of organic solvents and reagents, the choice of a formamide derivative can be critical to the success of a chemical transformation. This guide provides a comparative analysis of N-Heptylformamide and N-Methylformamide, two N-alkylformamides with distinct physicochemical properties and potential applications in research and drug development. While N-Methylformamide (NMF) is a well-characterized and widely utilized solvent, this compound remains a less-explored member of this chemical family. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview based on available data, enabling informed decisions in experimental design.
Physicochemical Properties: A Tale of Two Alkyl Chains
The fundamental differences between this compound and N-Methylformamide arise from the length of their respective N-alkyl substituents. The methyl group in NMF is small and contributes to its high polarity and miscibility with water. In contrast, the heptyl group in this compound is a significantly longer, nonpolar hydrocarbon chain, which is expected to impart more lipophilic character to the molecule.
While extensive experimental data for this compound is limited, we can infer its properties based on general chemical principles and compare them to the well-documented properties of NMF.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N-Methylformamide (NMF) |
| Molecular Formula | C8H17NO | C2H5NO |
| Molecular Weight | 143.23 g/mol [1] | 59.07 g/mol [2] |
| Appearance | Not experimentally determined; likely a liquid at room temperature. | Clear, colorless liquid[2][3] |
| Boiling Point | Not experimentally determined; expected to be significantly higher than NMF. | 198-199 °C |
| Melting Point | Not experimentally determined. | -3.30 °C |
| Density | Not experimentally determined; likely lower than NMF. | 1.0054 g/cm³[2] |
| Solubility in Water | Not experimentally determined; expected to have low solubility. | Miscible[4] |
| LogP (Octanol-Water Partition Coefficient) | 2.4 (Computed)[1] | -0.97[5] |
Note: Some properties for this compound are computed or inferred due to a lack of available experimental data.
Solvent Properties and Potential Applications
The differing physicochemical properties of these two formamides suggest distinct solvent behaviors and, consequently, different applications.
N-Methylformamide (NMF) is a highly polar aprotic solvent with a high dielectric constant.[5] Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile solvent in organic synthesis, including in reactions where formamide itself is insufficient.[5] It is employed in the production of pharmaceuticals, pesticides, and dyes.[6][7] In the context of drug development, NMF has been investigated as an adjuvant antineoplastic agent due to its ability to deplete cellular glutathione.[5][8]
This compound , with its long alkyl chain, is anticipated to be a much less polar solvent than NMF. Its higher lipophilicity, as indicated by the computed LogP value, suggests it would be more suitable for dissolving nonpolar compounds and for use in biphasic systems. While specific applications are not well-documented, it could potentially be explored as a solvent for reactions involving long-chain organic molecules or as a component in novel extraction processes.
Experimental Protocols
General Protocol for a Substitution Reaction using an N-Alkylformamide as a Solvent
Objective: To synthesize an N-substituted product via a nucleophilic substitution reaction.
Materials:
-
Reactant A (e.g., an alkyl halide)
-
Reactant B (e.g., a nucleophile)
-
N-Methylformamide or this compound (as solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Appropriate deuterated solvent for NMR analysis
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Reactant A (1 equivalent) and Reactant B (1.1 equivalents).
-
Solvent Addition: Add a sufficient volume of N-Methylformamide or this compound to dissolve the reactants and achieve a desired concentration (e.g., 0.1-1.0 M).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. The optimal temperature and reaction time will depend on the specific reactants and solvent used. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., ethyl acetate or dichloromethane). The choice of extraction solvent may differ depending on whether NMF or this compound was used.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Visualizing the Comparison: Logical Relationships
To better understand the relationship between the structure and properties of these two molecules, a simple logical diagram can be constructed.
Caption: Structure-Property-Application Relationships for N-Alkylformamides.
Experimental Workflow: A General Approach
The following diagram illustrates a typical workflow for evaluating and comparing the performance of this compound and N-Methylformamide as solvents in a given chemical reaction.
Caption: A generalized workflow for comparing solvent performance in a chemical reaction.
Conclusion
N-Methylformamide is a well-established polar aprotic solvent with a broad range of applications in research and industry. Its properties are well-documented, making it a reliable choice for many chemical processes. This compound, on the other hand, represents an under-explored alternative with potentially valuable properties for specific applications requiring lower polarity and higher lipophilicity.
The lack of extensive experimental data for this compound necessitates further research to fully elucidate its solvent capabilities and potential applications. The comparative framework and experimental guidelines provided here offer a starting point for researchers interested in exploring the utility of this and other long-chain N-alkylformamides in their work. As the demand for novel and specialized solvents grows, a deeper understanding of the structure-property relationships within the formamide family will be crucial for advancing chemical synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Navigating the Landscape of Plasticizer Alternatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking viable alternatives to N-Heptylformamide in plasticizer applications, this guide offers an objective comparison of prominent non-phthalate plasticizers. We delve into the performance of citrate esters, sebacate esters, and trimellitate esters, presenting key experimental data, detailed methodologies, and visual workflows to inform your material selection process.
The demand for high-performance, safe, and environmentally conscious plasticizers has driven the exploration of alternatives to traditional compounds. While this compound has specific applications, a broader range of well-characterized and commercially available plasticizers offers a diverse palette of properties to meet the stringent requirements of pharmaceutical and research applications. This guide focuses on three leading classes of non-phthalate plasticizers: citrate esters, exemplified by Acetyl Tributyl Citrate (ATBC); sebacate esters, represented by Dioctyl Sebacate (DOS) and Dibutyl Sebacate (DBS); and trimellitate esters, with Trioctyl Trimellitate (TOTM) as a key example.
Comparative Performance Data
The selection of a plasticizer is a critical decision, impacting the final product's flexibility, durability, and safety. The following table summarizes the quantitative performance of these alternatives in Polyvinyl Chloride (PVC), a common polymer in medical and laboratory products.
| Property | Acetyl Tributyl Citrate (ATBC) | Dioctyl Sebacate (DOS) / Dibutyl Sebacate (DBS) | Trioctyl Trimellitate (TOTM) | Test Method |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~15-20 | ~15-22 | ~20-25 | ASTM D638 |
| Elongation at Break (%) | ~300-400 | ~350-450 | ~250-350 | ASTM D638 |
| Shore A Hardness | ~75-85 | ~70-80 | ~80-90 | ASTM D2240 |
| Thermal Properties | ||||
| Decomposition Temp (°C) | ~200-220 | ~220-240 | >250 | Thermogravimetric Analysis (TGA) |
| Volatility (% weight loss) | High | Moderate | Low | ASTM D1203 |
| Migration Resistance | ||||
| Weight Loss in Hexane (%) | High | Moderate | Low | ASTM D1239 |
| Environmental/Toxicological | ||||
| Biodegradability | Good | Good | Poor | ASTM D5988 / ISO 17556 |
| Biocompatibility | Excellent | Good | Good | ISO 10993 |
Disclaimer: The data presented is a synthesis from various sources and may vary depending on the specific grade of the plasticizer, its concentration, the polymer matrix, and the processing conditions.
In-Depth Analysis of Alternatives
Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC)
Citrate esters, derived from citric acid, are renowned for their excellent biocompatibility and biodegradability, making them a prime choice for medical devices and food contact applications.[1][2] ATBC, a common citrate plasticizer, offers good plasticizing efficiency and low-temperature flexibility.[1] However, they can exhibit higher volatility and migration compared to other alternatives, which may be a concern for long-term applications or those involving contact with fatty substances.[3]
Sebacate Esters (e.g., Dioctyl Sebacate - DOS, Dibutyl Sebacate - DBS)
Sebacate esters are known for their exceptional low-temperature performance and good compatibility with a range of polymers.[4] They provide a good balance of properties, including moderate thermal stability and migration resistance.[5] Their application is widespread, from industrial uses to sensitive applications like medical tubing and films.[6]
Trimellitate Esters (e.g., Trioctyl Trimellitate - TOTM)
Trimellitate esters are the workhorses for high-temperature applications.[7] TOTM, a high-molecular-weight plasticizer, exhibits very low volatility and excellent resistance to migration and extraction by soapy water and oils.[8][9] These properties make it ideal for demanding applications such as wire and cable insulation and automotive interiors.[10][11] While its biodegradability is limited, its permanence within the polymer matrix minimizes environmental exposure.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are crucial. Below are the methodologies for the key performance tests cited in this guide.
Mechanical Properties Testing
ASTM D638: Standard Test Method for Tensile Properties of Plastics
This test determines the force required to break a plastic specimen and the extent to which the specimen stretches or elongates to that breaking point.
-
Specimen Preparation: Dog-bone shaped specimens are injection molded or machined from a sheet.
-
Procedure: The specimen is placed in the grips of a universal testing machine and pulled at a constant rate of speed until it fractures.[12][13] An extensometer is used to measure the elongation.
-
Key Parameters Measured: Tensile strength, elongation at break, and modulus of elasticity.[6]
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness
This method measures the indentation hardness of soft materials.
-
Procedure: A specified indenter is pressed into the material under a specified force.[14][15]
-
Measurement: The depth of indentation is measured and converted to a Shore hardness value (e.g., Shore A for softer plastics).[16][17]
Thermal Stability Assessment
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Procedure: A small sample of the plasticized material is heated in a furnace at a constant rate.[9][18] The weight of the sample is continuously monitored.
-
Analysis: The resulting TGA curve shows the temperatures at which the plasticizer and polymer degrade, providing information on thermal stability and composition.[19][20]
Migration Resistance Evaluation
ASTM D2199: Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers
This accelerated test measures the tendency of a plasticizer to transfer from a vinyl material to a coating it contacts.
-
Procedure: A sample of the plasticized vinyl is placed in contact with a coated panel under pressure and at an elevated temperature for a set period.[11][21]
-
Evaluation: The coating is then examined for any softening, marring, or other changes, indicating the degree of plasticizer migration.[10][22]
ISO 177: Plastics - Determination of migration of plasticizers
This standard specifies a method for determining the tendency of plasticizers to migrate from a plastic into another material.[23]
-
Procedure: A test specimen is placed in contact with an absorbent material (e.g., activated carbon) under specified conditions of time, temperature, and pressure.
-
Measurement: The amount of plasticizer that has migrated is determined by measuring the weight loss of the test specimen or by analyzing the absorbent material.
Biodegradability Testing
ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil
This method determines the rate and degree of aerobic biodegradation of plastic materials when exposed to a soil environment.
-
Procedure: The test material is mixed with soil and incubated in a controlled environment. The amount of carbon dioxide produced by microbial respiration is measured over time.[5]
-
Analysis: The percentage of biodegradation is calculated based on the amount of CO2 evolved compared to the theoretical maximum.
Visualizing the Workflow
To further clarify the logical flow of selecting and evaluating a plasticizer alternative, the following diagrams created using Graphviz illustrate the decision-making process and a typical experimental workflow.
Caption: Logical pathway for selecting a suitable plasticizer alternative.
Caption: A typical workflow for the experimental evaluation of plasticizers.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring Eco-Friendly Plasticizers for PVC - green pla... [pascalchem.com]
- 3. kanademy.com [kanademy.com]
- 4. DIOCTYL SEBACATE (DOS) - Ataman Kimya [atamanchemicals.com]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. univarsolutions.com [univarsolutions.com]
- 8. bisleyinternational.com [bisleyinternational.com]
- 9. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. recarroll.com [recarroll.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. O-乙酰基柠檬酸三丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC [mdpi.com]
- 20. specialchem.com [specialchem.com]
- 21. eastharbourgroup.com [eastharbourgroup.com]
- 22. neuchem.com [neuchem.com]
- 23. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration [mdpi.com]
N-Heptylformamide: A Comparative Guide to a Niche Solvent and its Greener Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and overall safety and sustainability. This guide provides a comprehensive comparison of N-Heptylformamide, a less-common N-alkyl formamide, with several emerging greener alternatives. While experimental data on this compound is scarce, this document aims to provide a valuable resource by comparing its known physicochemical properties with the demonstrated performance of more sustainable solvents in key applications.
This compound: Properties and Potential
This compound is a member of the formamide family of solvents, which are characterized by their high polarity and ability to act as excellent solvents for a wide range of organic and inorganic compounds. Its longer alkyl chain compared to more common formamides like dimethylformamide (DMF) suggests a more nonpolar character, potentially influencing its solubility profile and applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| CAS Number | 59734-16-6 | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Safety and Hazard Information
According to its PubChem entry, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
The Rise of Greener Alternatives
Growing concerns over the environmental and health impacts of traditional solvents have spurred the development of sustainable alternatives. These "green solvents" are often derived from renewable resources, are biodegradable, and have a lower toxicity profile. For applications where polar aprotic solvents are required, several promising alternatives to traditional formamides have emerged.
This guide focuses on the following greener alternatives:
-
Cyrene™ (Dihydrolevoglucosenone)
-
γ-Valerolactone (GVL)
-
2-Methyltetrahydrofuran (2-MeTHF)
These solvents have been selected based on their favorable safety profiles, renewable origins, and demonstrated efficacy in a variety of chemical transformations relevant to pharmaceutical and chemical research.
Performance Comparison in Key Synthetic Reactions
A direct experimental comparison between this compound and its greener alternatives is not possible due to the lack of published performance data for this compound. However, the following tables summarize the documented performance of the green alternatives in common organic reactions where polar aprotic solvents are typically employed.
Table 1: Performance in Amide Bond Formation
| Solvent | Reaction | Yield (%) | Reference |
| Cyrene™ | Amide synthesis from acid chlorides | High | [2] |
| This compound | No data available |
Table 2: Performance in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Solvent | Reaction | Yield (%) | Reference |
| Cyrene™ | Sonogashira and Suzuki-Miyaura reactions | Comparable to DMF | [2][3] |
| 2-MeTHF | Suzuki type carbonylation | Superior to other solvents | [4] |
| This compound | No data available |
Table 3: Performance in Nucleophilic Aromatic Substitution (SNAr)
| Solvent | Reaction | Yield (%) | Reference |
| Cyrene™ | Aromatic fluorination | Comparable to DMF and NMP | [2] |
| This compound | No data available |
Experimental Protocols for Greener Alternatives
Detailed experimental protocols are crucial for the successful implementation of new solvents in the laboratory. Below are representative protocols for the use of Cyrene™, GVL, and 2-MeTHF in common synthetic transformations.
Protocol 1: Amide Synthesis using Cyrene™
This protocol is based on the work of Bousfield et al. for the synthesis of amides from acid chlorides.[2]
-
Reaction Setup: To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in Cyrene™ (2 mL) at room temperature, add the acid chloride (1.1 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)
This protocol describes the synthesis of GVL itself, a green solvent, from biomass-derived levulinic acid, as reported by multiple sources.[5][6][7]
-
Catalyst Preparation: Prepare a supported metal catalyst, for example, Ru/C.
-
Reaction: In a high-pressure reactor, combine levulinic acid, a hydrogen donor (e.g., formic acid or H₂ gas), and the catalyst in a suitable solvent (or neat).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-200°C) under pressure.
-
Work-up and Purification: After the reaction, cool the reactor, filter the catalyst, and purify the GVL by distillation.
Protocol 3: Ring-Closing Metathesis in 2-Methyltetrahydrofuran (2-MeTHF)
This protocol is adapted from studies on olefin metathesis reactions in 2-MeTHF.[8][9]
-
Reaction Setup: Dissolve the diene substrate in 2-MeTHF in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add the metathesis catalyst (e.g., a Grubbs-type catalyst) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether). Remove the solvent under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Visualization of Solvent Selection Workflow and Reaction Pathways
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A workflow for rational solvent selection in a research setting.
Caption: A simplified diagram of an amide synthesis reaction.
Conclusion: Navigating the Solvent Landscape
The selection of a solvent is a multifaceted decision that requires careful consideration of performance, safety, and environmental impact. While this compound remains a compound with limited documented applications, its physicochemical properties can be inferred from its chemical structure. In contrast, greener alternatives like Cyrene™, γ-Valerolactone, and 2-Methyltetrahydrofuran offer a growing body of evidence supporting their efficacy and improved safety profiles in a wide range of chemical reactions.
For researchers and drug development professionals, the lack of data on this compound presents a significant hurdle for its adoption. The validated performance and detailed experimental protocols available for its greener counterparts make them more attractive and reliable choices for modern chemical synthesis. This guide serves as a starting point for informed solvent selection, encouraging a shift towards more sustainable and data-driven practices in the laboratory.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conversion of levulinic acid into γ-valerolactone using Fe3(CO)12: mimicking a biorefinery setting by exploiting crude liquors from biomass acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: N-Heptylformamide vs. Traditional Polar Aprotic Solvents
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, solubility, and overall process efficiency. While traditional polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are widely used, emerging alternatives such as N-Heptylformamide are gaining attention. This guide provides an objective performance comparison of this compound with these established solvents, supported by available experimental data and detailed methodologies for a common synthetic application.
Physical Properties: A Comparative Analysis
The performance of a solvent is intrinsically linked to its physical properties. The following table summarizes key experimental data for this compound and other common polar aprotic solvents. It is important to note that due to limited direct experimental data for this compound, some values are estimated based on the trends observed in the homologous series of N-alkylformamides.
| Property | This compound | DMF | DMSO | NMP | Acetonitrile |
| Molecular Weight ( g/mol ) | 143.23[1] | 73.09 | 78.13 | 99.13[2] | 41.05[3] |
| Boiling Point (°C) | ~260-270 (estimated) | 153 | 189 | 202[2] | 81.6[3][4] |
| Melting Point (°C) | Not available | -61 | 18.5 | -24[2] | -45.7[4] |
| Density (g/mL @ 25°C) | ~0.89 (estimated) | 0.944 | 1.100 | 1.028[2] | 0.786[3] |
| Viscosity (mPa·s @ 25°C) | ~4-5 (estimated) | 0.802 | 1.996 | 1.65 | 0.369 |
| Dielectric Constant (@ 25°C) | ~15-20 (estimated) | 36.7 | 47.2 | 32.2 | 37.5 |
| Solubility in Water | Sparingly soluble | Miscible | Miscible | Miscible | Miscible |
Note on this compound Data: The boiling point, density, viscosity, and dielectric constant for this compound are estimated based on the trends observed for lower N-alkylformamides. Generally, as the alkyl chain length increases in a homologous series, the boiling point and viscosity increase, while the density and dielectric constant tend to decrease.
Performance in a Representative Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly in drug discovery for the formation of carbon-carbon bonds. The choice of solvent can significantly impact reaction yield and rate. Below is a detailed experimental protocol for a generic Suzuki-Miyaura coupling, which can be adapted to compare the performance of this compound against other polar aprotic solvents.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To compare the efficacy of this compound with DMF, DMSO, and NMP as a solvent in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: this compound, DMF, DMSO, NMP
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol).
-
Add the chosen solvent (5 mL of this compound, DMF, DMSO, or NMP).
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the yield and purity of the product for each solvent tested.
Expected Observations and Comparative Discussion
-
Solubility: this compound, with its longer alkyl chain, is expected to have better solubility for non-polar reactants compared to the more polar DMF, DMSO, and NMP. This could be advantageous when working with lipophilic substrates commonly found in drug development.
-
Reaction Rate: The lower estimated dielectric constant of this compound might lead to a different reaction rate compared to the other solvents. The optimal solvent for a Suzuki coupling can be highly substrate-dependent.
-
Product Isolation: Due to its lower water solubility and higher boiling point, the work-up procedure when using this compound may differ. While its lower water solubility could simplify the extraction process, its high boiling point might require vacuum distillation for complete removal.
-
Thermal Stability: The higher boiling point of this compound could be beneficial for reactions requiring elevated temperatures, offering a wider operational window and potentially improved safety by reducing solvent evaporation.
Logical Workflow for Solvent Selection in Drug Development
The selection of a solvent in a drug development workflow is a multi-step process that involves balancing various performance and safety parameters. The following diagram illustrates a logical workflow for this process.
Signaling Pathway in Drug Metabolism
While not directly a performance comparison, understanding the context in which these solvents might be used is crucial. For instance, solvents used in the synthesis of drug candidates will eventually be removed, but their potential impact on downstream biological assays is a consideration. The following diagram illustrates a simplified signaling pathway relevant to drug metabolism, where many drug candidates are evaluated.
Conclusion
This compound presents an interesting alternative to traditional polar aprotic solvents, particularly for applications involving less polar substrates or requiring higher reaction temperatures. Its estimated physical properties suggest a solvent with a unique profile that could offer advantages in specific synthetic contexts within drug discovery and development. However, the current lack of comprehensive experimental data necessitates further research to fully elucidate its performance characteristics. The provided experimental protocol for the Suzuki-Miyaura coupling offers a framework for researchers to conduct their own comparative studies and evaluate the potential of this compound in their specific applications. As the demand for novel and safer solvents grows, a thorough investigation of promising candidates like this compound is essential for advancing chemical synthesis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Heptylformamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical analytical methodologies for the quantitative determination of N-Heptylformamide. The data presented herein is illustrative, designed to guide researchers in the selection and cross-validation of analytical techniques for similar amide compounds. The experimental protocols and performance characteristics are based on established principles of analytical chemistry.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and manufacturing. It is performed to ensure that different analytical methods, or the same method in different laboratories, produce comparable results.[1][2] This is essential when transferring a method between facilities or when data from different analytical techniques will be combined in a regulatory submission.[1][3] The goal is to demonstrate the equivalency of the methods by assessing parameters such as accuracy, precision, and linearity.
This guide focuses on two common and powerful analytical techniques for the analysis of organic molecules like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.[4] For this compound, both GC-MS and HPLC-DAD present viable options.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds.[5] Its high separation efficiency combined with the specificity of mass spectrometric detection makes it a robust technique for impurity profiling and quantification.[6]
High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a wide range of compounds.[7][8] Coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and spectral analysis of the analyte, aiding in peak purity assessment.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the two analytical methods for the quantification of this compound. These values are representative of what would be expected from well-validated methods.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.8% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Reportable |
Experimental Protocols
Detailed methodologies for the hypothetical analysis of this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation:
-
Accurately weigh 50 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.
-
Vortex for 1 minute to ensure complete dissolution.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in dichloromethane to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 10:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Quantification Ion: m/z 143 (Molecular Ion).
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Method
1. Sample Preparation:
-
Accurately weigh 25 mg of the this compound sample and dissolve it in 50 mL of the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase to concentrations ranging from 0.5 µg/mL to 200 µg/mL.
2. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 15 minutes.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of a cross-validation study and the general workflow for sample analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Development and Validation for Quantification Of N, N-Dimethylformamide [ijaresm.com]
- 8. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Gas Chromatography methods [peakscientific.com]
Comparative Efficacy of N-Heptylformamide and Benzotriazole as Corrosion Inhibitors: A Data-Driven Guide
For researchers, scientists, and professionals in materials science and chemical engineering, the selection of an effective corrosion inhibitor is paramount for ensuring the longevity and integrity of metallic components. This guide provides a comparative analysis of the corrosion inhibition efficacy of N-Heptylformamide and the widely-used inhibitor, Benzotriazole (BTA), with a focus on their performance on steel alloys in acidic environments. Due to the limited publicly available experimental data on this compound as a corrosion inhibitor, this comparison leverages data on structurally related amide compounds to provide a preliminary assessment, while presenting established data for Benzotriazole.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data gathered from various experimental studies on Benzotriazole and related amide compounds.
Table 1: Corrosion Inhibition Efficacy of Benzotriazole on Mild Steel in HCl Solution
| Concentration | Corrosive Medium | Temperature (°C) | Test Method | Inhibition Efficiency (%) | Reference |
| 25 mM | 1 M HCl | Room Temp. | Potentiodynamic Polarization | 98 | [1] |
| 500 ppm | 1 M HCl | Room Temp. | Potentiodynamic Polarization | 80.55 | [2][3] |
| 1.5 x 10⁻³ M | 1 M HCl | 30 | Potentiodynamic Polarization | ~48 | [4] |
| 200 ppm (combined with benzimidazole) | 1 M HCl | 30 | EIS | >90 | [2] |
| 5 mM | Borate buffer + 0.01 M NaCl | Room Temp. | Potentiodynamic Polarization | Significant pitting potential increase | [5] |
Table 2: Corrosion Inhibition Efficacy of Related Amide Compounds on Steel
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Test Method | Inhibition Efficiency (%) | Reference |
| N,N-Dimethylformamide (DMF) | 20 ppm | 3% NaCl | Not Specified | EIS | ~94 | |
| Palmitic acid-based amide | 0.5 mM | 1 M HCl | Not Specified | EIS, Potentiodynamic Polarization | 91.5 | [6] |
| N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide | 5.0 mM | 3% NaCl | 25 | Weight Loss | 86 | [7] |
| Amide-containing naphthalene and benzene moieties | Optimal Conc. | 1.0 M H₂SO₄ | Not Specified | Potentiodynamic Polarization | Up to 80 | [8] |
Experimental Protocols
The data presented in this guide were primarily obtained through two established electrochemical techniques for evaluating corrosion inhibitor performance: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization
This technique involves changing the potential of a working electrode (the metal sample) at a controlled rate and measuring the resulting current.[9] The data is plotted as a Tafel plot (potential vs. log of current density). From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Where:
-
icorr_uninhibited is the corrosion current density without the inhibitor.
-
icorr_inhibited is the corrosion current density with the inhibitor.
A standard experimental setup consists of a three-electrode cell: a working electrode (the steel sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The corrosive solution, with and without the inhibitor, serves as the electrolyte.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies. A small amplitude AC signal is applied to the working electrode, and the response is measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) can be calculated as:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
Where:
-
Rct_uninhibited is the charge transfer resistance without the inhibitor.
-
Rct_inhibited is the charge transfer resistance with the inhibitor.
The experimental setup is similar to that used for potentiodynamic polarization.
Mandatory Visualizations
To better illustrate the concepts and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.
Caption: Logical framework for comparing corrosion inhibitors.
Conclusion
Benzotriazole stands as a well-established and highly effective corrosion inhibitor for steel in acidic environments, with a substantial body of experimental data supporting its performance. Its mechanism of forming a protective film is well-understood.
While direct experimental evidence for the efficacy of this compound as a corrosion inhibitor is currently lacking in the public domain, preliminary insights from related N-alkylamide compounds suggest a potential for high inhibition efficiency. The amide functional group is known to contribute to corrosion inhibition through adsorption on the metal surface. However, to establish a definitive comparison with Benzotriazole, dedicated experimental studies on this compound are essential. Researchers are encouraged to conduct such investigations to expand the portfolio of effective and potentially more environmentally benign corrosion inhibitors.
References
- 1. fayoum.edu.eg [fayoum.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 6. Palmitic acid-based amide as a corrosion inhibitor for mild steel in 1M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An electrochemical study on the mechanism of filiform corrosion on acrylic-coated carbon steel [iris.unitn.it]
N-Heptylformamide: A Greener Alternative to Traditional Solvents? An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Solvent Selection
The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable practices. A significant portion of the environmental footprint of pharmaceutical manufacturing comes from solvent use, which accounts for a substantial amount of waste and energy consumption.[1][2] This guide provides a comparative environmental impact assessment of N-Heptylformamide against traditional solvents commonly used in research and drug development, such as methanol, acetone, and acetonitrile. Due to the limited publicly available environmental data for this compound, this guide also incorporates information on structurally similar compounds, namely formamides, and discusses predictive models for assessing environmental impact.
Executive Summary
Traditional solvents, while effective, often contribute to air and water pollution and have significant carbon footprints.[3] this compound, as a member of the amide solvent class, presents a potential alternative. However, a comprehensive evaluation of its environmental impact is crucial for informed solvent selection. This guide synthesizes available data on key environmental parameters: toxicity, biodegradability, and greenhouse gas emissions. While specific data for this compound is scarce, this analysis provides a framework for its evaluation and comparison with established solvents.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for this compound and selected traditional solvents. It is important to note the significant data gap for this compound, highlighting the need for further research.
| Parameter | This compound | Methanol | Acetone | Acetonitrile | Reference Solvents (Formamides) |
| Human Health Hazard | Irritant (skin, eyes, respiratory tract)[4] | Toxic | - | Relatively low toxicity[5] | Reproductive and developmental toxicity (Formamide)[4][6] |
| Ecotoxicity (Aquatic) | Data not available | Low toxicity | Data not available | Data not available | Low acute toxicity to aquatic organisms (Formamide)[6][7] |
| Biodegradability | Data not available | Readily biodegradable | Data not available | Not readily biodegradable[5] | Not readily biodegradable (Formamide) |
| Greenhouse Gas Emissions (Production) | Data not available | Production from natural gas has a significant carbon footprint. Green methanol production can reduce GHG emissions by up to 90%.[8][9][10][11] | Production from fossil fuels has a notable environmental impact. Bio-based production can offer a more sustainable alternative.[12][13][14][15][16] | Primarily a byproduct of acrylonitrile synthesis, which is an energy-intensive process.[5][17][18][19][20] | Data not available |
Experimental Protocols: Assessing Environmental Impact
Standardized testing protocols are essential for generating comparable environmental impact data. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Biodegradability Testing
The "Ready Biodegradability" test (OECD 301) is a screening method to assess the likelihood of a substance to rapidly degrade in an aerobic aqueous environment. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day window.
Experimental Workflow: OECD 301 - Ready Biodegradability
Ecotoxicity Testing
Acute toxicity to aquatic organisms is a key indicator of a substance's potential to harm the environment. Standardized tests are performed on species from different trophic levels, such as fish, invertebrates (e.g., Daphnia), and algae.
Experimental Workflow: OECD 203 - Fish, Acute Toxicity Test
Life Cycle Assessment (LCA) and Greenhouse Gas Emissions
A Life Cycle Assessment (LCA) provides a "cradle-to-grave" analysis of the environmental impacts of a product, from raw material extraction to disposal.[21] For solvents, the production phase is often a major contributor to greenhouse gas (GHG) emissions.
The production of traditional solvents like methanol, acetone, and acetonitrile from fossil fuels is energy-intensive and results in significant CO2 emissions.[8][12][13][18] However, the development of bio-based production routes for some of these solvents offers a pathway to reduce their carbon footprint.[17][19][20]
For this compound, a complete LCA is not publicly available. The environmental impact of its production would depend on the specific synthesis route employed.
Logical Relationship: Factors Influencing Solvent Environmental Impact
The Role of Predictive Models
In the absence of experimental data, computational models can provide initial estimates of a substance's environmental properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict biodegradability and toxicity based on a chemical's molecular structure.[22][23][24][25] Several online tools and software packages are available for this purpose.[22][23] While these models are valuable for screening and prioritization, they do not replace experimental testing for regulatory purposes.
Conclusion and Recommendations
The selection of a solvent in a research or manufacturing process has significant environmental consequences. While traditional solvents like methanol, acetone, and acetonitrile have well-characterized environmental profiles, there is a clear and urgent need for comprehensive data on emerging alternatives such as this compound.
For researchers and drug development professionals, the following recommendations are proposed:
-
Prioritize Data-Driven Decisions: Whenever possible, select solvents with readily available and favorable environmental impact data.
-
Advocate for Transparency: Encourage suppliers of new solvents to provide comprehensive environmental and safety data based on standardized testing protocols.
-
Consider the Full Life Cycle: Evaluate the environmental impact of a solvent from its production to its disposal.
-
Explore Greener Alternatives: Actively seek out and evaluate solvents that are derived from renewable resources, have low toxicity, and are readily biodegradable.
The journey towards a more sustainable pharmaceutical industry requires a collective effort. By making informed and environmentally conscious solvent choices, the scientific community can significantly reduce its environmental footprint.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdmwest.com [mdmwest.com]
- 4. nbinno.com [nbinno.com]
- 5. Example - constrained market for acetonitrile - Consequential LCA [consequential-lca.org]
- 6. Screening Assessment for the Challenge Formamide - Canada.ca [canada.ca]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. mdpi.com [mdpi.com]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. mdpi.com [mdpi.com]
- 11. energy-proceedings.org [energy-proceedings.org]
- 12. Life Cycle Assessment of acetone production from captured carbon dioxide Using bio-fermentation at the PYROCO2-pilot plant [odr.chalmers.se]
- 13. odr.chalmers.se [odr.chalmers.se]
- 14. lanzatech.com [lanzatech.com]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. aidic.it [aidic.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. air.unimi.it [air.unimi.it]
- 20. researchgate.net [researchgate.net]
- 21. Emissions of amides (N,N-dimethylformamide and formamide) and other obnoxious volatile organic compounds from different mattress textile products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In silico models for predicting ready biodegradability under REACH: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
A Comparative Guide to N-Heptylformamide and Its Alternatives in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in the design and scale-up of industrial chemical processes, profoundly impacting reaction efficiency, product purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of N-Heptylformamide and compares its performance with common alternatives such as N,N-Dimethylformamide (DMF) and N-Formylmorpholine (NFM), as well as emerging greener alternatives.
Executive Summary
This compound, a higher alkylamide, presents a unique set of physical and chemical properties that may offer advantages in specific industrial applications, particularly where a higher boiling point and different solubility characteristics are desired. However, its adoption is hampered by a lack of extensive performance data and higher cost compared to established solvents like DMF. This guide will delve into a detailed comparison of these solvents based on available data, focusing on their physical properties, performance characteristics, safety profiles, and economic viability.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Formylmorpholine (NFM) |
| Molecular Formula | C8H17NO | C3H7NO | C5H9NO2 |
| Molecular Weight ( g/mol ) | 143.23[1] | 73.09 | 115.13[2] |
| Boiling Point (°C) | Not available | 153 | 236-237[2] |
| Melting Point (°C) | Not available | -61 | 20-23[2] |
| Density (g/mL @ 25°C) | Not available | 0.944 | 1.145[2] |
| Flash Point (°C) | Not available | 58 | >110[2] |
| Solubility in Water | Not available | Miscible | Soluble[2] |
Table 2: Cost Comparison
| Solvent | Price per kg (USD) |
| This compound | Data not readily available, likely higher than DMF |
| N,N-Dimethylformamide (DMF) | ~0.57 - 1.70 (depending on region and purity)[3][4][5][6] |
| N-Formylmorpholine (NFM) | ~1.2 - 11.7 (depending on supplier and quantity)[7][8][9][10] |
Table 3: Safety and Environmental Profile
| Parameter | This compound | N,N-Dimethylformamide (DMF) | N-Formylmorpholine (NFM) |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1] | H312 (Harmful in contact with skin), H319 (Serious eye irritation), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child) | H317 (May cause an allergic skin reaction)[2] |
| Toxicity | Limited data available[11] | Hepatotoxic, reproductive toxicity[12] | Limited data available |
| Environmental Fate | Limited data available[13][14] | Readily biodegradable, but concerns about its metabolites | Limited data available |
| Greener Alternatives | Not classified as a "green solvent" | Numerous greener alternatives are being explored (e.g., Cyrene, N-butylpyrrolidone)[15][16][17][18][19] | Considered a safer alternative to DMF in some contexts |
Experimental Protocols
Due to the limited availability of specific industrial process protocols using this compound, a representative experimental protocol for a common reaction where such a solvent could be employed is provided below. This protocol for a formylation reaction using DMF can be adapted to test the efficacy of this compound as a substitute.
Representative Experimental Protocol: Formylation of an Amine
Objective: To synthesize an N-substituted formamide from a primary or secondary amine using a formylating agent in a high-boiling point amide solvent.
Materials:
-
Amine (substrate)
-
Formic acid (formylating agent)
-
Solvent (DMF, or this compound for comparison)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, add the amine (1.0 eq), formic acid (1.2 eq), and the solvent (DMF or this compound, 5 mL per gram of amine).
-
Add toluene to the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by crystallization or column chromatography.
Note: When substituting this compound for DMF, the reaction temperature may need to be adjusted based on its boiling point. The solubility of the reactants and products in this compound should also be assessed.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the selection and use of industrial solvents.
Caption: A logical workflow for the selection of an industrial solvent.
Caption: Interrelationships of potential solvent impacts on the environment and human health.
Conclusion and Recommendations
The choice of this compound as an industrial solvent requires careful consideration of its specific properties against its current limitations.
-
Potential Advantages of this compound: The longer alkyl chain in this compound suggests a higher boiling point and lower volatility compared to DMF, which could be advantageous in high-temperature reactions by reducing solvent loss and improving workplace safety. Its different polarity might also offer unique solubility characteristics for certain substrates and reagents, potentially leading to improved reaction selectivity or facilitating product separation.
-
Current Disadvantages: The primary drawbacks are the lack of comprehensive performance data in various industrial processes and its likely higher cost. The limited toxicological and environmental data also present a challenge for risk assessment and regulatory compliance.
Recommendations for Researchers and Drug Development Professionals:
-
Screening Studies: For processes where common solvents like DMF are problematic (e.g., due to side reactions, product solubility issues, or regulatory pressures), this compound could be considered as a candidate in initial screening studies.
-
Physicochemical Characterization: Further research is needed to fully characterize the physicochemical properties of this compound, including its boiling point, density, viscosity, and solubility parameters.
-
Performance Benchmarking: Direct, quantitative comparisons of this compound with DMF, NFM, and greener alternatives in a range of representative industrial reactions are crucial to establish its performance profile.
-
Toxicity and Environmental Assessment: A thorough evaluation of the toxicological and environmental impact of this compound is essential before it can be considered for large-scale industrial use.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Formylmorpholine | 4394-85-8 [chemicalbook.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. businessanalytiq.com [businessanalytiq.com]
- 5. dimethylformamide price: Best Rates & Suppliers [accio.com]
- 6. Dimethylformamide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 7. indiamart.com [indiamart.com]
- 8. echemi.com [echemi.com]
- 9. aboundchem.com [aboundchem.com]
- 10. 4-Formylmorpholine price,buy 4-Formylmorpholine - chemicalbook [m.chemicalbook.com]
- 11. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Can Cyrene offer a greener alternative to harmful solvents? [merckgroup.com]
- 16. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 17. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03157K [pubs.rsc.org]
Spectroscopic comparison of N-Heptylformamide and its isomers
A detailed spectroscopic comparison is essential for the differentiation of structural isomers, particularly for compounds like N-heptylformamide and its analogs which are relevant in chemical and pharmaceutical research. Amides, characterized by their C-N bond with partial double bond character, exhibit unique spectral features that allow for their unambiguous identification.[1][2] This guide provides a comparative analysis of this compound against its primary, secondary, and tertiary amide isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Spectroscopic Comparison of C8H17NO Isomers
To illustrate the spectroscopic differences, this guide compares the following structural isomers:
-
This compound (Secondary Amide)
-
Octanamide (Primary Amide)[3]
-
N-Ethylhexanamide (Secondary Amide)[4]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying functional groups. For amides, the key diagnostic absorptions are the N-H stretches, the C=O stretch (Amide I band), and the N-H bend (Amide II band).[7][8]
-
Primary amides show two N-H stretching bands between 3370 and 3170 cm⁻¹.[9]
-
Secondary amides exhibit a single N-H stretching band in a similar region (3370 to 3170 cm⁻¹).[9]
-
Tertiary amides lack an N-H bond and therefore do not show N-H stretching peaks.[9]
-
The Amide I band (C=O stretch) is a strong absorption typically found between 1680 and 1630 cm⁻¹ for all amides.[9]
-
The Amide II band (N-H bend) is a characteristic, intense peak for secondary amides, appearing between 1570 and 1515 cm⁻¹.[9] Primary amides also show a bending vibration (scissoring) in the 1650 to 1620 cm⁻¹ range.[9]
Comparative IR Data
| Compound | Isomer Type | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) |
| This compound | Secondary | ~3300 | ~1670 | ~1535 |
| Octanamide | Primary | ~3350, ~3180 | ~1655 | ~1625 |
| N-Ethylhexanamide | Secondary | ~3305 | ~1640 | ~1545 |
| N,N-Dipropylacetamide | Tertiary | Absent | ~1645 | Absent |
Note: The values presented are typical and can vary based on the sample state (e.g., neat liquid, solution) and concentration due to effects like hydrogen bonding.[2]
The IR spectra clearly distinguish the isomer types. Octanamide's two N-H stretch peaks confirm it as a primary amide. This compound and N-Ethylhexanamide each show a single N-H peak, characteristic of secondary amides. N,N-Dipropylacetamide is easily identified by the complete absence of N-H stretching absorptions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In amides, the delocalization of nitrogen's lone pair electrons gives the C-N bond a partial double bond character, restricting rotation and often making protons on N-alkyl groups non-equivalent.[1][10]
-
N-H Proton: The signal for the amide proton is typically a broad singlet found downfield (δ 5.0 - 8.5 ppm). Its chemical shift is highly dependent on solvent and concentration.[2]
-
α-Protons: Protons on the carbon adjacent to the carbonyl group (C=O) and the nitrogen atom have distinct chemical shifts.
-
Formyl Proton (-CHO): The proton of the formyl group in formamides like this compound is unique and appears significantly downfield (~δ 8.0-8.2 ppm).
Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Compound | Isomer Type | N-H Proton (δ, ppm) | Protons α to C=O (δ, ppm) | Protons α to N (δ, ppm) | Other Key Signals (δ, ppm) |
| This compound | Secondary | ~6.1 (broad s) | - | ~3.2 (q) | ~8.1 (s, CHO) |
| Octanamide | Primary | ~5.5 (broad s, 2H) | ~2.2 (t) | - | - |
| N-Ethylhexanamide | Secondary | ~5.6 (broad s) | ~2.1 (t) | ~3.3 (q) | - |
| N,N-Dipropylacetamide | Tertiary | Absent | ~2.1 (s) | ~3.2 (t) | - |
The ¹H NMR spectra offer clear points of differentiation. This compound is uniquely identified by the formyl proton signal around δ 8.1 ppm. Octanamide is distinguished by its α-carbonyl methylene triplet near δ 2.2 ppm and the absence of signals for protons alpha to a nitrogen. N,N-Dipropylacetamide lacks an N-H proton signal and shows a sharp singlet for its acetyl methyl group (~δ 2.1 ppm) and a triplet for the N-CH₂ protons.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The fragmentation of amides is predictable and useful for structure elucidation. Common fragmentation pathways include α-cleavage and the McLafferty rearrangement.[11][12]
-
Molecular Ion (M⁺): Amides containing one nitrogen atom will have a molecular ion peak at an odd mass-to-charge ratio (m/z), according to the nitrogen rule.[11]
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group or the nitrogen atom. For primary amides, α-cleavage at the R–CONH₂ bond often produces an intense peak at m/z 44 ([CONH₂]⁺).[12]
-
McLafferty Rearrangement: This rearrangement is common for amides with a γ-hydrogen on the acyl or N-alkyl chain and results in a characteristic fragment ion.[11][12] For primary amides, this often results in a base peak.[13]
Comparative MS Fragmentation Data
| Compound | Isomer Type | Molecular Ion (M⁺, m/z) | Key Fragment Ion (m/z) | Predominant Fragmentation Pathway |
| This compound | Secondary | 143 | 44 ([HCONH₂]⁺) | α-Cleavage |
| Octanamide | Primary | 143 | 59 | McLafferty Rearrangement |
| N-Ethylhexanamide | Secondary | 143 | 86, 72 | α-Cleavage & McLafferty |
| N,N-Dipropylacetamide | Tertiary | 143 | 100, 86 | α-Cleavage |
All isomers show a molecular ion peak at m/z 143, confirming their shared molecular formula. However, their fragmentation patterns are distinct. The base peak for Octanamide at m/z 59 is a classic indicator of a McLafferty rearrangement in a primary amide.[13] this compound shows a significant fragment at m/z 44 from cleavage of the N-heptyl bond. N,N-Dipropylacetamide, a tertiary amide, fragments via α-cleavage to produce characteristic ions at m/z 100 (loss of a propyl radical) and m/z 86.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
For liquid samples (this compound, N-Ethylhexanamide, N,N-Dipropylacetamide): Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.
-
For solid samples (Octanamide): Prepare a KBr pellet. Mix ~1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press the mixture into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the amide sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton coupling.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Data Acquisition (Electron Ionization - EI):
-
Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
The separated components elute from the GC column and enter the mass spectrometer's ion source.
-
Generate mass spectra using a standard EI energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing structures consistent with known fragmentation mechanisms like α-cleavage and McLafferty rearrangement.[11]
-
Visualization of Experimental Workflow
The logical flow for differentiating these isomers using the described spectroscopic techniques can be visualized as follows.
Caption: Workflow for the spectroscopic differentiation of amide isomers.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Octanamide | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Ethylhexanamide | C8H17NO | CID 253054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dipropylacetamide | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, N,N-dipropyl- [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
In-depth Comparative Analysis of N-Heptylformamide: A Guide for Researchers
This guide, therefore, serves to highlight the current state of knowledge and underscore the need for further investigation into the potential applications of N-Heptylformamide.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C8H17NO. For researchers considering its use, a summary of its key physical and chemical properties is presented below. This data is essential for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Weight | 143.23 g/mol | PubChem |
| Molecular Formula | C8H17NO | PubChem |
| CAS Number | 59734-16-6 | PubChem |
| Appearance | No data available | - |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Solubility | No data available | - |
| Density | No data available | - |
Potential Areas of Application: An Extrapolation from Related Formamides
In the absence of direct studies on this compound, we can extrapolate potential areas of application from research on structurally similar N-alkylformamides, such as N,N-dimethylformamide (DMF) and N-methylformamide (NMF). These compounds are widely used in various chemical and biological research fields. It is plausible that this compound could offer unique properties, such as altered solvency or different biological interactions, due to its longer alkyl chain.
Potential applications that warrant investigation include:
-
As a Solvent: The polarity and hydrogen bonding capabilities of the formamide group, combined with the nonpolar character of the heptyl chain, might make this compound a useful solvent for specific organic reactions or for dissolving compounds with mixed polarity.
-
In Drug Delivery and Formulation: The amphiphilic nature of this compound could be explored for its potential role in drug solubilization and formulation, potentially acting as a co-solvent or excipient.
-
As a Capping Agent in Nanoparticle Synthesis: Formamides can act as capping agents to control the growth and stability of nanoparticles. The heptyl group in this compound could influence the size, shape, and surface properties of synthesized nanoparticles.
-
As a Chemical Probe or Ligand: The formamide moiety can participate in hydrogen bonding and coordination with metal ions, suggesting a potential role for this compound as a chemical probe or ligand in biological and coordination chemistry studies.
Hypothetical Experimental Workflow for Comparative Solvent Performance
To stimulate future research, a hypothetical experimental workflow for comparing the performance of this compound against a standard solvent like DMF in an organic synthesis reaction is proposed below.
Caption: Hypothetical workflow for comparing solvent efficacy.
Call for Research
The lack of peer-reviewed data on the applications of this compound presents a clear opportunity for novel research. Investigations into its performance as a solvent, in materials synthesis, or in biological systems, particularly with direct comparisons to established alternatives, would be a valuable contribution to the scientific community. Such studies would enable the creation of comprehensive comparison guides, complete with the quantitative data and detailed protocols that are currently absent from the literature.
Safety Operating Guide
Proper Disposal of N-Heptylformamide: A Guide for Laboratory Professionals
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures.
This document provides essential safety and logistical information for the proper disposal of N-Heptylformamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound: Key Safety Data
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. While comprehensive physical property data is not consistently available across public safety documents, its chemical nature necessitates careful handling as a potential combustible liquid.
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are based on standard best practices for the disposal of irritant and potentially flammable chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Waste Collection and Storage
-
Container: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste: this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
Spill Cleanup
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill cleanup material must be disposed of as hazardous waste.
Final Disposal
-
Do Not Drain Dispose: this compound should not be disposed of down the sink.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Heptylformamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as N-Heptylformamide. This guide provides immediate, essential safety protocols and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Chemical Properties and Hazards
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin, eye, and respiratory irritation.[1] Understanding its physical and chemical properties is the first step in safe management.
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol [1] |
| Boiling Point | 153 - 156 °C / 307.4 - 312.8 °F[2][3] |
| Flash Point | 44 °C / 111.2 °F[2][3] |
| Specific Gravity | 0.774[2] |
| Water Solubility | 100 g/l (at 20°C)[2][3] |
| Autoignition Temperature | 300 °C / 572 °F[2][3] |
GHS Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with this compound to minimize exposure risk.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Change gloves regularly or if contaminated.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for preventing accidents and ensuring the well-being of laboratory personnel.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach.
2. Handling Procedure:
-
Don all required PPE before handling the chemical.
-
Dispense the required amount of this compound carefully, avoiding splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[4]
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Promptly wash the contaminated skin with soap and water.[6] Remove contaminated clothing immediately.[6] If irritation persists, get medical attention.[6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused this compound and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. osha.gov [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
